molecular formula C31H39N9O6S B15567103 MM3122

MM3122

货号: B15567103
分子量: 665.8 g/mol
InChI 键: ZEPMYXYJCBQSLH-VABKMULXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

unrelated to MM121

属性

分子式

C31H39N9O6S

分子量

665.8 g/mol

IUPAC 名称

(2S)-2-[(2-acetamidoacetyl)amino]-N-[(2S)-1-[[(2S)-1-(1,3-benzothiazol-2-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pentanediamide

InChI

InChI=1S/C31H39N9O6S/c1-18(41)36-17-26(43)37-22(13-14-25(32)42)28(45)39-23(16-19-8-3-2-4-9-19)29(46)38-21(11-7-15-35-31(33)34)27(44)30-40-20-10-5-6-12-24(20)47-30/h2-6,8-10,12,21-23H,7,11,13-17H2,1H3,(H2,32,42)(H,36,41)(H,37,43)(H,38,46)(H,39,45)(H4,33,34,35)/t21-,22-,23-/m0/s1

InChI 键

ZEPMYXYJCBQSLH-VABKMULXSA-N

产品来源

United States

Foundational & Exploratory

MM3122: A Host-Targeted Inhibitor of SARS-CoV-2 Entry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

MM3122 is a novel, potent, and selective small-molecule inhibitor of the human transmembrane protease serine 2 (TMPRSS2).[1] This host cell protease is co-opted by SARS-CoV-2 and other respiratory viruses to facilitate their entry into host cells.[2] By targeting a host factor, this compound presents a therapeutic strategy with a potentially high barrier to the development of viral resistance.[2][3] Preclinical studies have demonstrated that this compound effectively blocks SARS-CoV-2 replication in vitro and mitigates COVID-19 disease in animal models, establishing it as a promising candidate for further clinical development.[2][4] This document provides a detailed overview of the mechanism of action, quantitative efficacy, and the experimental basis for the antiviral activity of this compound against SARS-CoV-2.

Mechanism of Action: Inhibition of Host-Mediated Viral Entry

The entry of SARS-CoV-2 into host cells is a critical first step in its replication cycle. This process is primarily mediated by the viral spike (S) protein, which binds to the angiotensin-converting enzyme 2 (ACE2) receptor on the surface of human cells.[5] Following receptor binding, the S protein must be proteolytically cleaved at two sites (S1/S2 and S2') to activate its fusogenic potential and enable the fusion of the viral and cellular membranes.[5]

The host serine protease TMPRSS2, which is highly expressed in the respiratory tract, is a key enzyme responsible for this spike protein cleavage.[2][6] this compound is a rationally designed, peptidomimetic inhibitor that potently and selectively targets the enzymatic activity of TMPRSS2.[4][7] By blocking TMPRSS2, this compound prevents the necessary proteolytic activation of the SARS-CoV-2 spike protein.[8] This inhibition of spike protein processing effectively halts viral entry into the host cell, thereby neutralizing the virus's ability to initiate infection.[8] In addition to TMPRSS2, this compound also exhibits inhibitory activity against other related host proteases such as matriptase and hepsin, which may also play a role in viral entry.[3][4]

MM3122_Mechanism_of_Action cluster_virus SARS-CoV-2 cluster_host Host Cell Spike Protein Spike Protein ACE2 ACE2 Receptor Spike Protein->ACE2 1. Binding Viral Entry Viral Entry & Membrane Fusion Spike Protein->Viral Entry 4. Activation TMPRSS2 TMPRSS2 ACE2->TMPRSS2 2. Priming TMPRSS2->Spike Protein 3. Cleavage This compound This compound This compound->TMPRSS2 Inhibition

Caption: Mechanism of this compound-mediated inhibition of SARS-CoV-2 entry.

Quantitative Efficacy Data

The potency of this compound has been quantified through various in vitro assays, demonstrating its sub-nanomolar efficacy against its primary target and potent antiviral activity against SARS-CoV-2 and other coronaviruses.

Table 1: In Vitro Inhibitory and Antiviral Activity of this compound
Target/VirusAssay TypeCell Line/SystemMetricValue (nM)Reference(s)
TMPRSS2 (recombinant full-length protein)Biochemical Inhibition AssayN/AIC₅₀0.34[1][7]
MatriptaseBiochemical Inhibition AssayN/AIC₅₀0.31[1]
HepsinBiochemical Inhibition AssayN/AIC₅₀0.19[1]
ThrombinBiochemical Inhibition AssayN/AIC₅₀>20[1]
SARS-CoV-2 (wild-type)Antiviral Activity (CPE)Calu-3 human lung epithelial cellsEC₅₀74[1][7]
SARS-CoV-2 (wild-type)Viral Replication InhibitionCalu-3 human lung epithelial cellsIC₅₀~10-20[9]
VSV-SARS-CoV-2 ChimeraViral Entry InhibitionCalu-3 human lung epithelial cellsEC₅₀0.43[1]
MERS-CoV (VSV pseudotype)Viral Entry InhibitionCalu-3 human lung epithelial cellsEC₅₀0.87[1][7]

IC₅₀: Half-maximal inhibitory concentration; EC₅₀: Half-maximal effective concentration; CPE: Cytopathic effect.

Table 2: In Vivo Pharmacokinetics of this compound in Mice
ParameterMatrixValueReference(s)
Half-life (t₁/₂)Plasma8.6 hours[1][7]
Half-life (t₁/₂)Lung7.5 hours[1][7]

Experimental Protocols

The following sections detail the methodologies employed in key experiments to characterize the antiviral activity of this compound.

In Vitro Inhibition of Authentic SARS-CoV-2 Replication

This assay quantifies the ability of this compound to inhibit the replication of infectious SARS-CoV-2 in a relevant human lung epithelial cell line.

  • Cell Line: Calu-3 cells, a human lung epithelial cell line that endogenously expresses TMPRSS2.[4][9]

  • Virus: Wild-type SARS-CoV-2 or variants of concern (e.g., EG.5.1).[4]

  • Protocol:

    • Calu-3 cells are seeded in multi-well plates and allowed to adhere.

    • Cells are pre-treated with serial dilutions of this compound for a specified period.

    • Following pre-treatment, the cells are infected with SARS-CoV-2 at a defined multiplicity of infection (MOI).

    • The infection is allowed to proceed for 48 hours.[10]

    • The amount of infectious virus in the supernatant is quantified using a plaque assay on Vero-hACE2-hTMPRSS2 cells.[4][10]

    • The IC₅₀ value is calculated by plotting the percent inhibition of viral titer against the log concentration of this compound.

Antiviral_Assay_Workflow A 1. Seed Calu-3 cells in multi-well plate B 2. Pre-treat cells with serial dilutions of this compound A->B C 3. Infect with SARS-CoV-2 B->C D 4. Incubate for 48 hours C->D E 5. Collect supernatant D->E F 6. Quantify viral titer via Plaque Assay E->F G 7. Calculate IC50 F->G

Caption: Workflow for the in vitro SARS-CoV-2 replication inhibition assay.

In Vivo Efficacy in a Mouse Model of COVID-19

This protocol assesses the prophylactic and therapeutic efficacy of this compound in mitigating SARS-CoV-2-induced disease in a mouse model.

  • Animal Model: Aged (e.g., 11-12 months old) mice susceptible to a mouse-adapted strain of SARS-CoV-2 (e.g., MA10).[10]

  • Drug Administration: this compound is administered intraperitoneally (IP).[2][4]

  • Prophylactic Regimen: this compound is administered at a specified dose before viral challenge (e.g., 30 minutes prior) and may include subsequent doses (e.g., 24 hours post-infection).[10]

  • Therapeutic Regimen: this compound is administered at a specified dose after viral challenge.[4]

  • Viral Challenge: Mice are intranasally inoculated with a defined dose of mouse-adapted SARS-CoV-2 (e.g., 1,000 PFU).[10]

  • Protocol:

    • Mice are randomized into treatment (this compound) and control (vehicle) groups.

    • This compound or vehicle is administered according to the prophylactic or therapeutic schedule.

    • Mice are challenged with SARS-CoV-2 via intranasal inoculation.

    • Clinical signs of disease, including body weight, are monitored daily for a defined period (e.g., 5 days).[10]

    • At the end of the study, mice are euthanized, and tissues (e.g., lungs) are harvested.

    • Endpoints are assessed, including:

      • Lung Congestion Score: Gross pathological scoring of lung discoloration.[4][10]

      • Viral Titer: Quantification of infectious virus in lung homogenates by plaque assay.[2][4]

      • Inflammatory Markers: Measurement of pro-inflammatory cytokines and chemokines in lung tissue.[4]

In_Vivo_Study_Logic cluster_prophylactic Prophylactic Arm cluster_therapeutic Therapeutic Arm P_Treat Administer this compound P_Infect Infect with SARS-CoV-2 P_Treat->P_Infect Monitor Monitor Weight Daily (5 days) P_Infect->Monitor T_Infect Infect with SARS-CoV-2 T_Treat Administer this compound T_Infect->T_Treat T_Treat->Monitor Endpoint Endpoint Analysis: - Lung Viral Titer - Lung Congestion Score - Inflammatory Markers Monitor->Endpoint

Caption: Logical flow of the in vivo efficacy study for this compound.

Conclusion

This compound is a potent inhibitor of the host protease TMPRSS2, a critical factor for SARS-CoV-2 entry into cells. Its mechanism of action, which involves blocking the proteolytic activation of the viral spike protein, has been substantiated by robust in vitro and in vivo data. The sub-nanomolar potency against its target, effective inhibition of viral replication in human lung cells, and significant protective effects in animal models underscore its potential as a valuable therapeutic agent for the prevention and treatment of COVID-19. By targeting a host dependency factor, this compound holds promise for broad-spectrum activity against other coronaviruses and respiratory viruses that utilize a similar entry mechanism, while also minimizing the risk of viral resistance.

References

The Potent and Selective TMPRSS2 Inhibitor: MM3122 - A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of MM3122, a novel, potent, and selective small-molecule inhibitor of Transmembrane Serine Protease 2 (TMPRSS2). This compound has emerged as a promising lead candidate for the treatment of COVID-19 and potentially other respiratory viral infections due to its unique mechanism of action targeting a crucial host cell protein required for viral entry. This document details its chemical nature, mechanism of action, inhibitory potency, selectivity, and the key experimental findings that underscore its therapeutic potential.

Chemical Structure and Properties

This compound is a peptidomimetic, covalent inhibitor belonging to the ketobenzothiazole (kbt) class of compounds.[1][2] This structural class features a serine-trapping kbt "warhead" that reacts covalently but reversibly with the target protease.[2] The design of this compound was achieved through rational structure-based drug design (SBDD) combined with substrate specificity screening of TMPRSS2, leading to a structure significantly improved in activity over earlier inhibitors like Camostat and Nafamostat.[1][2][3]

Mechanism of Action: Host-Directed Antiviral Therapy

This compound functions by inhibiting the enzymatic activity of the host cell protein TMPRSS2.[4][5] TMPRSS2 is a type II transmembrane serine protease highly expressed in epithelial cells of the respiratory and digestive tracts.[6][7] It plays a critical role in the life cycle of numerous viruses, including SARS-CoV-2, MERS-CoV, and influenza viruses.[4][6]

The established mechanism for SARS-CoV-2 entry into lung cells involves the following steps:

  • The viral Spike (S) protein binds to the angiotensin-converting enzyme 2 (ACE2) receptor on the host cell surface.[6]

  • The host protease TMPRSS2 then cleaves the S protein at specific sites, a process known as priming.[5][6]

  • This proteolytic cleavage activates the S protein, causing a conformational change that facilitates the fusion of the viral and cellular membranes.[6]

  • Following membrane fusion, the viral RNA is released into the host cell cytoplasm, initiating infection and replication.[6]

This compound potently blocks the second step of this process.[4] By inhibiting TMPRSS2, it prevents the cleavage and activation of the viral S protein, thereby blocking the virus from entering the cell in the first place.[4][5] Targeting a host protein like TMPRSS2 is a promising antiviral strategy as it may present a higher barrier to the emergence of drug-resistant viral variants.[4][7]

MM3122_Mechanism_of_Action cluster_virus SARS-CoV-2 cluster_inhibitor Inhibitor Virus Virion Spike_inactive Spike Protein (Inactive) ACE2 ACE2 Receptor Spike_inactive->ACE2 Spike_active Spike Protein (Active) Spike_inactive->Spike_active TMPRSS2 TMPRSS2 Protease ACE2->TMPRSS2 TMPRSS2->Spike_inactive 2. Cleavage (Priming) This compound This compound This compound->TMPRSS2 Inhibition Membrane_Fusion Viral Entry & Replication Spike_active->Membrane_Fusion 3. Membrane Fusion

Caption: Mechanism of this compound-mediated inhibition of viral entry.

Quantitative Data Summary

This compound demonstrates sub-nanomolar potency against its primary target, TMPRSS2, and potent antiviral activity in cell-based assays. Its pharmacokinetic profile in mice supports its potential for in vivo applications.

Table 1: In Vitro Inhibitory Potency and Antiviral Efficacy
Target/AssayMetricValueCell LineReference
Recombinant TMPRSS2IC₅₀0.34 nM (340 pM)N/A[1][3][8][9]
VSV-SARS-CoV-2 Chimera EntryEC₅₀0.43 nM (430 pM)Calu-3[1][3][8]
MERS-CoV Pseudotype EntryEC₅₀0.87 nM (870 pM)Calu-3[1][3][8]
SARS-CoV-2 Cytopathic EffectEC₅₀74 nMCalu-3[1][3][8]
Authentic SARS-CoV-2 ReplicationIC₅₀~10-20 nMCalu-3[10]
Table 2: Protease Selectivity Profile of this compound

This compound is a multi-targeted serine protease inhibitor but shows selectivity over certain classes.[8][10]

Protease TargetIC₅₀Reference
Primary Targets (High Potency)
TMPRSS20.34 nM[8]
Matriptase0.31 nM[8]
Hepsin0.19 nM[8]
Other Targets (Moderate to Low Potency)
HGFA32 nM[8]
Thrombin>20 nM[8]
Factor XaModerate Inhibition[10]
Cathepsin S (Cysteine Protease)590 nM[10]
Cathepsin L (Cysteine Protease)12.8 µM[10]
Table 3: Pharmacokinetic Properties in Mice
ParameterTissueValueReference
Half-life (t₁/₂)Plasma8.6 hours[1][3][9]
Half-life (t₁/₂)Lung7.5 hours[1][3][9]

Experimental Protocols

Detailed methodologies are crucial for the evaluation of novel inhibitors. The following sections summarize the key experimental protocols used to characterize this compound.

Recombinant TMPRSS2 Inhibition Assay

This assay quantifies the direct inhibitory activity of this compound on the purified TMPRSS2 enzyme.

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against TMPRSS2.

  • Methodology:

    • Enzyme Expression and Purification: The extracellular domain (residues 106-492) of human TMPRSS2 was expressed in bacteria, likely using a system that facilitates correct protein folding and disulfide bond formation, such as periplasmic secretion.[2] The protein was purified using affinity chromatography (e.g., via a 6x His tag).[2]

    • Inhibition Measurement: The assay was performed using a fluorogenic substrate (FRET-based) specific for TMPRSS2.

    • The purified recombinant TMPRSS2 protein was pre-incubated with varying concentrations of this compound.

    • The enzymatic reaction was initiated by adding the fluorogenic substrate.

    • The rate of substrate cleavage was measured over time by monitoring the increase in fluorescence.

    • Inhibition data was plotted against the inhibitor concentration, and the IC₅₀ value was calculated using a suitable dose-response curve fit.

Antiviral Activity Assay in Human Lung Cells

This cell-based assay evaluates the efficacy of this compound in preventing viral infection and replication in a relevant cell line.

  • Objective: To determine the half-maximal effective concentration (EC₅₀ or IC₅₀) of this compound against authentic SARS-CoV-2 and its variants.

  • Methodology:

    • Cell Culture: Calu-3 cells, a human lung epithelial cell line that endogenously expresses both ACE2 and TMPRSS2, were plated in 24-well or 96-well plates.[7][11]

    • Infection: Cells were infected with a known titer (e.g., 4,000 Plaque Forming Units - PFU) of SARS-CoV-2 (e.g., WA1/2020 or EG.5.1 variants) for 1 hour at 37°C.[7][11]

    • Treatment: After infection, the viral inoculum was removed, and cells were washed. Fresh media containing a range of concentrations of this compound, a negative control (DMSO), and a positive control (e.g., remdesivir) was added.[7][11]

    • Incubation: The treated cells were incubated for 48 hours to allow for viral replication.[7][11]

    • Quantification: Viral replication was quantified by collecting the cell supernatant and determining the infectious virus titer using a plaque assay on Vero E6 cells.[7] Alternatively, cell viability can be measured to assess the inhibitor's ability to protect against virus-induced cytopathic effects.

    • Data Analysis: The viral titer or cell viability was plotted against the inhibitor concentration to calculate the EC₅₀/IC₅₀ value.

In Vivo Efficacy in a Mouse Model of COVID-19

Animal models are essential for evaluating the therapeutic and prophylactic potential of drug candidates in a living organism.

  • Objective: To assess the ability of this compound to protect against SARS-CoV-2-induced disease (e.g., weight loss, lung damage) in mice.

  • Methodology:

    • Animal Model: 11- to 12-month-old female mice were used.[7]

    • Infection: Mice were intranasally inoculated with a mouse-adapted strain of SARS-CoV-2 (e.g., 1,000 PFU of MA10).[7]

    • Treatment Regimens:

      • Prophylactic: this compound was administered intraperitoneally (IP) 30 minutes before viral inoculation and again 24 hours post-infection.[7]

      • Therapeutic: this compound was administered IP after viral inoculation.[7][12]

    • Monitoring: Key disease indicators were monitored daily for 5 days, including body weight.[7]

    • Endpoint Analysis: At the end of the study (day 5), animals were euthanized. Lungs were harvested to measure:

      • Infectious virus titer.[7]

      • Lung congestion score as a measure of pathology.[7]

      • Levels of pro-inflammatory cytokines and chemokines (e.g., IL-6, KC, CCL2) in lung homogenates using a multiplex assay (e.g., Luminex).[10]

      • Histological analysis of lung tissue sections stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammation and tissue damage.[10]

Mouse_Study_Workflow cluster_setup Study Setup cluster_treatment Treatment & Infection cluster_monitoring Monitoring Phase (5 days) cluster_endpoint Endpoint Analysis (Day 5) Animal_Model Select Mice (11-12 month old, female) Prophylactic Prophylactic Group: Administer this compound (IP) 30 min before infection Animal_Model->Prophylactic Therapeutic Therapeutic Group: Administer this compound (IP) after infection Animal_Model->Therapeutic Virus_Prep Prepare SARS-CoV-2 (MA10 strain) Infection Intranasal Inoculation (1,000 PFU) Virus_Prep->Infection Prophylactic->Infection Infection->Therapeutic Daily_Weight Measure Body Weight Daily Infection->Daily_Weight Second_Dose Administer 2nd Dose (24h post-infection) Daily_Weight->Second_Dose Day 1 Euthanasia Euthanize Mice & Harvest Lungs Second_Dose->Euthanasia Day 5 Analysis 1. Viral Titer Assay 2. Lung Congestion Score 3. Cytokine Profiling 4. Histology (H&E) Euthanasia->Analysis

Caption: Experimental workflow for the in vivo mouse efficacy study.

Conclusion

This compound is a highly potent, peptidomimetic inhibitor of TMPRSS2 with a promising preclinical profile. Its ability to block a host cell factor essential for viral entry makes it a compelling candidate for combating SARS-CoV-2 and potentially other respiratory viruses that rely on similar activation mechanisms.[1] The extensive in vitro and in vivo data, including potent sub-nanomolar enzymatic inhibition, effective blocking of viral replication in human lung cells, and significant protective effects in mouse models of COVID-19, establish this compound as an advanced lead compound for clinical development.[1][7] Further investigation is warranted to translate these findings into a therapeutic option for human viral diseases.

References

The Discovery and Development of MM3122: A Potent Host-Targeted Antiviral Agent

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

MM3122 is a novel, potent, and selective small-molecule inhibitor of the host cell serine protease, Transmembrane Serine Protease 2 (TMPRSS2). Developed through rational structure-based drug design, this compound has demonstrated significant antiviral activity against SARS-CoV-2 and other respiratory viruses by blocking a critical step in viral entry into host cells. This document provides an in-depth technical overview of the discovery, mechanism of action, preclinical development, and experimental protocols related to this compound, positioning it as a promising lead candidate for a host-directed antiviral therapy.

Introduction: Targeting Host Factors for Antiviral Therapy

The emergence of novel respiratory viruses, such as SARS-CoV-2, highlights the urgent need for effective antiviral therapeutics. While direct-acting antivirals targeting viral enzymes are a cornerstone of treatment, they can be susceptible to the rapid emergence of drug-resistant mutations. An alternative and complementary strategy is to target host factors that are essential for viral replication. This approach offers the potential for broad-spectrum activity and a higher barrier to resistance.

Many viruses, including SARS-CoV-2, MERS-CoV, and influenza viruses, rely on host cell proteases to cleave and activate their surface glycoproteins, a crucial step for viral entry into the cell.[1] One such key host protease is TMPRSS2, a type II transmembrane serine protease highly expressed in lung epithelial cells.[2][3] this compound was developed as a potent inhibitor of TMPRSS2, effectively preventing viral activation and subsequent infection.[4]

Discovery and Rational Design

This compound is a covalent, ketobenzothiazole-based peptidomimetic inhibitor.[5] Its discovery was the result of a rational, structure-based drug design (SBDD) approach coupled with substrate specificity screening of TMPRSS2.[5][6] This strategy aimed to develop inhibitors with significantly improved potency and a distinct structure compared to existing inhibitors like Camostat and Nafamostat.[5][6] The development of this compound represents a significant advancement in the pursuit of potent and selective TMPRSS2 inhibitors for antiviral therapy.[5]

Mechanism of Action

The primary mechanism of action of this compound is the potent and selective inhibition of TMPRSS2.[7] In the context of a viral infection, the process is as follows:

  • Viral Attachment: The spike (S) protein of SARS-CoV-2 binds to the ACE2 receptor on the surface of a host cell.

  • Proteolytic Cleavage: For the virus to fuse with the host cell membrane, its S protein must be cleaved at the S1/S2 and S2' sites. In lung epithelial cells, this cleavage is primarily mediated by TMPRSS2.[1][8]

  • Inhibition by this compound: this compound binds to the active site of TMPRSS2, blocking its enzymatic activity.[1][4]

  • Prevention of Viral Entry: By inhibiting TMPRSS2, this compound prevents the cleavage of the viral S protein, thereby blocking the fusion of the viral and cellular membranes and preventing the virus from entering the cell.[1][8]

This host-directed mechanism makes this compound a promising candidate for broad-spectrum antiviral activity against other viruses that rely on TMPRSS2 for entry.[1]

This compound Mechanism of Action cluster_virus SARS-CoV-2 cluster_host Host Cell (Lung Epithelium) cluster_inhibitor Therapeutic Intervention Spike Spike Protein ACE2 ACE2 Receptor Spike->ACE2 Viral Entry Viral Entry Spike->Viral Entry 4. Membrane Fusion TMPRSS2 TMPRSS2 Protease TMPRSS2->Spike 2. Cleavage (Activation) This compound This compound This compound->TMPRSS2 3. Inhibition

Fig. 1: Signaling pathway of this compound-mediated inhibition of viral entry.

Preclinical Data

This compound has undergone rigorous preclinical evaluation, demonstrating potent activity in both in vitro and in vivo models.

In Vitro Efficacy

The inhibitory activity of this compound was assessed against recombinant TMPRSS2 protein and in cell-based antiviral assays. The compound showed sub-nanomolar potency against its primary target and effectively blocked viral entry and replication in human lung epithelial cells (Calu-3).[5][9]

Table 1: In Vitro Activity of this compound

Assay TypeTarget/VirusCell LineEndpointValueReference
Enzymatic InhibitionRecombinant full-length TMPRSS2N/AIC500.34 nM (340 pM)[5][7][9]
Enzymatic InhibitionMatriptaseN/AIC500.31 nM[10]
Enzymatic InhibitionHepsinN/AIC500.19 nM[10]
Viral Entry InhibitionVSV-SARS-CoV-2 chimeric virusCalu-3EC500.43 nM (430 pM)[5][9]
Viral Entry InhibitionMERS-CoV pseudotype virusCalu-3EC500.87 nM (870 pM)[5][9]
Antiviral ActivitySARS-CoV-2 (authentic virus)Calu-3EC50 (cytopathic effect)74 nM[5][9]
Antiviral ActivitySARS-CoV-2 (authentic wt virus)Calu-3IC50 (replication inhibition)~10-20 nM[5]
Antiviral ActivitySARS-CoV-2 (EG.5.1 variant)Calu-3IC50 (replication inhibition)~50-100 nM[11]
In Vivo Efficacy and Pharmacokinetics

This compound was evaluated in a mouse model of COVID-19, where it demonstrated significant protective effects when administered both prophylactically and therapeutically.[3][11] The compound also exhibited excellent pharmacokinetic properties, supporting its potential for in vivo applications.[5][9]

Table 2: In Vivo Pharmacokinetics of this compound in Mice

ParameterMatrixValueDosingReference
Half-life (t½)Plasma8.6 hours16.7 mg/kg, single IP injection[5][9]
Half-life (t½)Lung Tissue7.5 hours16.7 mg/kg, single IP injection[5][9]

Table 3: In Vivo Efficacy of this compound in a SARS-CoV-2 Mouse Model

Treatment RegimenKey FindingsReference
Prophylactic (50 & 100 mg/kg IP)Significant protection against weight loss; Reduced lung congestion scores; 5,000 to 10,000-fold reduction in lung viral titers.[5]
Therapeutic (50 & 100 mg/kg IP)Significant protection against weight loss; Reduced lung congestion scores.[5]
Both RegimensReduction in pro-inflammatory cytokines and chemokines in the lungs.[5][11]

An acute 7-day safety study in mice with daily intraperitoneal doses up to 100 mg/kg showed no adverse effects, weight loss, or changes to major organs.[1]

Experimental Protocols

This section details the methodologies for key experiments cited in the development of this compound.

Recombinant TMPRSS2 Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified TMPRSS2 protein.

  • Methodology: A fluorogenic biochemical assay is used. Recombinant human TMPRSS2 protein is incubated with a fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC).[1] The cleavage of the substrate by TMPRSS2 releases a fluorescent signal, which is measured over time. The assay is performed with varying concentrations of this compound to determine the concentration that inhibits 50% of the enzymatic activity.

  • Protocol Outline:

    • Add varying concentrations of this compound and a fixed concentration of the fluorogenic substrate to wells of a 384-well plate.

    • Initiate the reaction by adding recombinant TMPRSS2 protein in an appropriate assay buffer (e.g., 50 mM Tris pH 8, 150 mM NaCl, 0.01% Tween20).

    • Incubate at room temperature for 1 hour.

    • Measure fluorescence using a plate reader with excitation at ~340 nm and emission at ~440 nm.

    • Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Antiviral Assay in Calu-3 Cells
  • Objective: To determine the antiviral efficacy of this compound against authentic SARS-CoV-2 in a relevant human lung epithelial cell line.

  • Methodology: Calu-3 cells, which endogenously express high levels of TMPRSS2, are infected with SARS-CoV-2 in the presence of varying concentrations of this compound.[12] The efficacy of the compound is determined by measuring the reduction in viral replication, typically via a plaque assay.

  • Protocol Outline:

    • Seed Calu-3 cells (e.g., 5 x 10^5 cells/well) in 24-well plates and incubate overnight.

    • Pre-treat cells with a serial dilution of this compound for a specified time.

    • Infect the cells with SARS-CoV-2 (e.g., WA1/2020 or EG.5.1 strains at 4,000 PFU) for 1 hour at 37°C.[5]

    • Remove the virus inoculum, wash the cells twice, and add fresh media containing the corresponding concentration of this compound.[5]

    • Incubate for 48 hours at 37°C.[5]

    • Collect the culture supernatant and quantify the amount of infectious virus using a plaque assay on Vero-hACE2-hTMPRSS2 cells.

    • Calculate the IC50 value, representing the concentration of this compound that inhibits viral replication by 50%.

Antiviral Assay Workflow cluster_prep Preparation cluster_treatment Treatment & Infection cluster_incubation Post-Infection cluster_analysis Analysis A1 Seed Calu-3 cells in 24-well plates A2 Incubate overnight A1->A2 B1 Pre-treat cells with this compound dilutions A2->B1 B2 Infect with SARS-CoV-2 (4,000 PFU) B1->B2 B3 Incubate for 1 hour B2->B3 C1 Remove inoculum & wash cells B3->C1 C2 Add fresh media with this compound C1->C2 C3 Incubate for 48 hours C2->C3 D1 Collect supernatant C3->D1 D2 Quantify viral titer via Plaque Assay D1->D2 D3 Calculate IC50 D2->D3

Fig. 2: Experimental workflow for the in vitro antiviral assay.
In Vivo Mouse Model of COVID-19

  • Objective: To evaluate the prophylactic and therapeutic efficacy of this compound in a living organism.

  • Methodology: Aged mice are infected with a mouse-adapted strain of SARS-CoV-2 (e.g., MA10) and treated with this compound.[5] Efficacy is assessed by monitoring weight loss, and by measuring viral titers and inflammation markers in the lungs at the end of the study.

  • Protocol Outline:

    • Animal Model: Use 11- to 12-month-old female mice.

    • Dosing Regimens:

      • Prophylactic: Administer this compound (50 or 100 mg/kg, IP) 30 minutes before infection and daily thereafter.[5]

      • Therapeutic: Administer this compound (50 or 100 mg/kg, IP) 24 hours after infection and daily thereafter.[5]

    • Infection: Intranasally inoculate mice with 1,000 PFU of SARS-CoV-2 MA10.

    • Monitoring: Measure body weight daily for 5 days.

    • Endpoint Analysis (Day 5 post-infection):

      • Harvest lungs.

      • Determine infectious virus titer in the left lung lobe by plaque assay.

      • Assess lung congestion using a scoring system.[5]

      • Quantify cytokine and chemokine concentrations in lung homogenates using a multiplex assay (e.g., Bio-Rad Mouse Cytokine 23-plex assay).[5]

      • Perform histological analysis on the right lung lobe.[5]

Conclusion and Future Directions

This compound is a potent, preclinical candidate for the treatment and prevention of COVID-19 and potentially other respiratory viral infections.[11] Its host-targeted mechanism of action, broad-spectrum potential, and favorable preclinical safety and pharmacokinetic profiles make it a compelling subject for further development.[5] Future work will likely focus on optimizing the formulation for oral or inhaled delivery to enhance compound exposure at the primary site of infection and advancing this compound into clinical trials to evaluate its safety and efficacy in humans.[11] The development of this compound underscores the viability of targeting host proteases as a powerful strategy in the ongoing fight against viral diseases.

References

In Vitro Efficacy of MM3122 Against Coronaviruses: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The emergence of highly pathogenic coronaviruses, including SARS-CoV-2, has underscored the urgent need for effective antiviral therapeutics. A promising strategy is the inhibition of host factors essential for viral entry and replication, which may offer a higher barrier to the development of viral resistance. This document provides a detailed technical overview of the in vitro efficacy of MM3122, a novel, potent, small-molecule inhibitor of the host cell serine protease TMPRSS2 (Transmembrane Serine Protease 2). This compound has demonstrated significant antiviral activity against SARS-CoV-2 and other coronaviruses by blocking the TMPRSS2-mediated cleavage of the viral spike (S) protein, a critical step for viral entry into host cells.[1][2][3] This guide summarizes the quantitative data on its efficacy, details the experimental protocols used for its evaluation, and illustrates its mechanism of action and experimental workflows.

Mechanism of Action: Inhibition of Host-Mediated Viral Entry

This compound is a rationally designed, covalent small-molecule ketobenzothiazole inhibitor that targets TMPRSS2, a key host protease.[4] Many viruses, including SARS-CoV-2, MERS-CoV, and influenza viruses, rely on TMPRSS2 to cleave and activate their surface glycoproteins, facilitating membrane fusion and entry into host cells.[1][2][5] In the case of SARS-CoV-2, after the S protein binds to the ACE2 receptor on the host cell surface, TMPRSS2 cleaves the S protein, activating it to mediate the fusion of the viral and cellular membranes.[1][3] this compound potently blocks the enzymatic activity of TMPRSS2, thereby preventing S protein activation and subsequent viral entry.[1][2] This host-targeted mechanism suggests a potential for broad-spectrum activity and a lower likelihood of viral resistance compared to direct-acting antivirals.[2]

G cluster_host Host Cell Membrane cluster_virus SARS-CoV-2 ACE2 ACE2 Receptor TMPRSS2 TMPRSS2 Protease ACE2->TMPRSS2 2. Priming Spike Spike Protein TMPRSS2->Spike 3. Cleavage & Activation Viral_Entry Viral Entry & Replication Spike->ACE2 1. Binding Spike->Viral_Entry 4. Membrane Fusion This compound This compound This compound->TMPRSS2 Inhibition

Caption: Mechanism of this compound action against SARS-CoV-2 entry.

Quantitative In Vitro Efficacy Data

This compound has demonstrated potent inhibitory activity against TMPRSS2 and significant antiviral efficacy against multiple coronaviruses in various in vitro assays. The quantitative data are summarized below.

Table 1: In Vitro Antiviral Activity of this compound against Coronaviruses
VirusCell LineAssay TypeEfficacy MetricValueReference(s)
SARS-CoV-2Calu-3Cytopathic Effect InhibitionEC5074 nM[4]
SARS-CoV-2 (wt)Calu-3Viral Replication InhibitionIC50~10-20 nM[6]
VSV-SARS-CoV-2 ChimeraCalu-3Viral Entry InhibitionEC50430 pM[4]
MERS-CoV VSV PseudotypeCalu-3Viral Entry InhibitionEC50870 pM[4]
SARS-CoV-2 (EG.5.1 Variant)Calu-3Viral Replication Inhibition-Potently Inhibits[7][8][9]
Table 2: Inhibitory Activity of this compound against Host Proteases
ProteaseEfficacy MetricValueReference(s)
TMPRSS2IC50340 pM[4][10]
MatriptaseIC500.31 nM[10]
HepsinIC500.19 nM[10]
HGFAIC5032 nM[10]
ThrombinIC50> 20 nM[10]

Experimental Protocols

The in vitro efficacy of this compound has been primarily evaluated using human lung epithelial cell lines, which endogenously express TMPRSS2.

Cell-Based Viral Replication Assay

This protocol outlines the general steps used to determine the inhibitory concentration (IC50) or effective concentration (EC50) of this compound against authentic SARS-CoV-2 replication in Calu-3 cells.

  • Cell Line: Calu-3 cells (a human lung epithelial cell line).[6]

  • Virus Strains:

    • SARS-CoV-2 WA1/2020 (wild-type).[11]

    • SARS-CoV-2 EG.5.1 (variant).[11]

  • Protocol Steps:

    • Cell Seeding: Calu-3 cells are plated in 24-well plates and grown to confluency.[11]

    • Infection: Cells are infected with SARS-CoV-2 at a specified plaque-forming unit (PFU) count (e.g., 4,000 PFU) for 1 hour at 37°C.[11]

    • Washing: Post-infection, the inoculum is removed, and cells are washed twice to remove unbound virus.[11]

    • Treatment: Fresh media containing various concentrations of this compound is added to the cells. Control wells receive media with DMSO (vehicle control) or a comparator drug like remdesivir.[11]

    • Incubation: The treated and infected cells are incubated for 48 hours.[11]

    • Quantification: After incubation, the supernatant is collected, and the infectious virus titer is determined using a plaque assay or other standard virological methods.[11]

    • Data Analysis: The EC50 or IC50 value is calculated by plotting the reduction in viral titer against the log of the compound concentration.

G node_start Start node_plate 1. Plate Calu-3 Cells in 24-well plates node_start->node_plate node_infect 2. Infect Cells with SARS-CoV-2 (4,000 PFU) node_plate->node_infect node_wash 3. Wash Cells Twice to Remove Unbound Virus node_infect->node_wash node_treat 4. Add Media with Varying Concentrations of this compound node_wash->node_treat node_incubate 5. Incubate for 48 Hours at 37°C node_treat->node_incubate node_quantify 6. Determine Virus Titer in Supernatant node_incubate->node_quantify node_analyze 7. Calculate IC50/EC50 Values node_quantify->node_analyze node_end End node_analyze->node_end

Caption: Workflow for in vitro SARS-CoV-2 replication inhibition assay.

Summary and Future Directions

This compound is a highly potent inhibitor of the host protease TMPRSS2, demonstrating picomolar to low nanomolar efficacy in blocking the entry of SARS-CoV-2 and MERS-CoV in vitro.[4] Its ability to completely inhibit SARS-CoV-2 replication in human lung epithelial cells at low nanomolar concentrations highlights its potential as a promising therapeutic candidate.[6] Furthermore, this compound has shown excellent metabolic stability, pharmacokinetics, and safety in mice, supporting its advancement into in vivo efficacy studies.[4] The host-targeting mechanism of this compound suggests it may serve as a broad-spectrum antiviral against other coronaviruses and respiratory viruses that rely on TMPRSS2 for entry, and it may be less susceptible to viral resistance.[2][4] Further development, including formulations for oral or intranasal delivery, could enhance its clinical utility for the treatment and prevention of COVID-19 and future viral threats.[2][6]

References

MM3122: A Potent Inhibitor of MERS-CoV Entry - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Middle East Respiratory Syndrome Coronavirus (MERS-CoV) continues to pose a significant threat to global health. The viral entry into host cells is a critical step in the infection cycle and presents a key target for therapeutic intervention. The host cell serine protease TMPRSS2 has been identified as a crucial factor for the proteolytic activation of the MERS-CoV spike (S) protein, a prerequisite for viral fusion and entry. This technical guide provides an in-depth overview of MM3122, a novel, potent, and selective small-molecule inhibitor of TMPRSS2, and its role in blocking MERS-CoV entry. This document details the mechanism of action of this compound, provides comprehensive quantitative data on its efficacy, and outlines detailed experimental protocols for its evaluation.

Introduction to MERS-CoV Entry and the Role of TMPRSS2

MERS-CoV infection is initiated by the binding of the viral spike (S) protein to the dipeptidyl peptidase 4 (DPP4) receptor on the surface of host cells[1]. Following receptor binding, the S protein must be proteolytically cleaved at two sites, S1/S2 and S2', to activate its fusogenic potential and mediate the fusion of the viral and cellular membranes, allowing the viral genome to enter the host cell[2][3].

The type II transmembrane serine protease, TMPRSS2, plays a pivotal role in this activation process at the plasma membrane[1][2][4]. By cleaving the S protein, TMPRSS2 facilitates a rapid, pH-independent entry pathway for the virus[5]. In the absence of TMPRSS2, MERS-CoV can utilize an alternative, slower, endosomal entry pathway that is dependent on cathepsins[4][5]. However, the TMPRSS2-mediated pathway is considered a key route of entry in physiologically relevant cells, such as those in the human airway[4]. Therefore, inhibiting the proteolytic activity of TMPRSS2 presents a promising strategy to block MERS-CoV infection.

This compound: A Potent TMPRSS2 Inhibitor

This compound is a novel, small-molecule inhibitor designed to target TMPRSS2[6][7]. It has demonstrated potent inhibitory activity against this protease, thereby effectively blocking the entry of coronaviruses, including MERS-CoV, into host cells[6][7][8].

Mechanism of Action

This compound acts as a selective inhibitor of TMPRSS2[8]. By binding to the active site of the protease, it prevents the cleavage of the MERS-CoV S protein. This inhibition of proteolytic activation effectively halts the viral fusion process at the cell surface, thus preventing the virus from delivering its genetic material into the host cell.

Quantitative Efficacy Data

The potency of this compound has been quantified through various in vitro assays. The following tables summarize the key efficacy data for this compound against MERS-CoV and its target, TMPRSS2.

Target Inhibitor Assay Type Cell Line Value Reference
MERS-CoVThis compoundViral Entry Inhibition (EC50)Calu-3870 pM[6][7]
TMPRSS2This compoundEnzymatic Inhibition (IC50)Recombinant Protein340 pM[6][7]

Table 1: In Vitro Efficacy of this compound against MERS-CoV and TMPRSS2

Inhibitor Pharmacokinetic Parameter Species Value Reference
This compoundPlasma Half-life (t1/2)Mouse8.6 hours[6][7]
This compoundLung Tissue Half-life (t1/2)Mouse7.5 hours[6][7]

Table 2: In Vivo Pharmacokinetic Properties of this compound in Mice

Note: While the in vivo data was primarily generated in the context of SARS-CoV-2, it provides a strong indication of the favorable pharmacokinetic profile of this compound for potential in vivo applications against MERS-CoV.

Signaling Pathways and Experimental Workflows

MERS-CoV Entry Signaling Pathway and Inhibition by this compound

The following diagram illustrates the key steps in the MERS-CoV entry pathway and the point of intervention for this compound.

MERS_CoV_Entry_Pathway cluster_virus MERS-CoV cluster_host Host Cell MERS_CoV MERS-CoV Virion Spike Spike Protein (S1/S2) DPP4 DPP4 Receptor Spike->DPP4 1. Binding Membrane Plasma Membrane Spike->Membrane 4. Membrane Fusion TMPRSS2 TMPRSS2 Protease DPP4->TMPRSS2 2. Recruitment TMPRSS2->Spike 3. S Protein Cleavage Cytoplasm Cytoplasm Membrane->Cytoplasm 5. Viral Entry This compound This compound This compound->TMPRSS2 Inhibition

Caption: MERS-CoV entry pathway and inhibition by this compound.

Experimental Workflow for Evaluating this compound Efficacy

This diagram outlines a typical experimental workflow for assessing the inhibitory activity of compounds like this compound against MERS-CoV entry.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Data Acquisition & Analysis Cell_Culture 1. Culture Calu-3 cells Pre_incubation 4. Pre-incubate cells with this compound Cell_Culture->Pre_incubation Compound_Prep 2. Prepare this compound dilutions Compound_Prep->Pre_incubation Virus_Prep 3. Prepare VSV-MERS-CoV pseudovirus Infection 5. Infect cells with pseudovirus Virus_Prep->Infection Pre_incubation->Infection Incubation 6. Incubate for 24-48h Infection->Incubation Lysis 7. Lyse cells Incubation->Lysis Luciferase_Assay 8. Measure Luciferase activity Lysis->Luciferase_Assay Data_Analysis 9. Calculate EC50 Luciferase_Assay->Data_Analysis

References

An In-depth Technical Guide on the Potential Off-Target Effects of MM3122

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MM3122 is a novel, potent, and selective small-molecule inhibitor of Transmembrane Protease, Serine 2 (TMPRSS2), a host cell surface protease crucial for the entry of SARS-CoV-2 and other respiratory viruses into human cells.[1][2] By blocking the enzymatic activity of TMPRSS2, this compound prevents the proteolytic cleavage of the viral spike protein, a necessary step for viral fusion and subsequent infection.[3][4] While this compound exhibits subnanomolar potency against its primary target, a thorough understanding of its potential off-target effects is paramount for its clinical development and safe therapeutic application. This technical guide provides a comprehensive overview of the known off-target profile of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.

Core Mechanism of Action

This compound is a peptidomimetic inhibitor that targets the catalytic site of several human serine proteases, with a particularly high affinity for TMPRSS2, matriptase, and hepsin.[5][6] The primary mechanism of this compound in the context of viral infection is the inhibition of TMPRSS2-mediated cleavage of the SARS-CoV-2 spike protein.[3][4] This action effectively halts the viral entry process at the cell surface, thereby preventing infection of lung epithelial cells.[3][4]

Quantitative Analysis of Off-Target Effects

To assess the selectivity of this compound, its inhibitory activity was profiled against a broad panel of 53 human serine and cysteine proteases. The following table summarizes the half-maximal inhibitory concentrations (IC50) for a selection of these proteases, highlighting the on-target potency and the spectrum of off-target interactions.

Target ProteaseProtease ClassIC50 (nM)Potency CategoryReference
TMPRSS2 Serine Protease 0.34 High [1]
Matriptase Serine Protease 0.31 High [1]
Hepsin Serine Protease 0.19 High [1]
HGFASerine Protease32Moderate[1]
ThrombinSerine Protease>20Low[1]
Factor XaSerine Protease10 - 1000Moderate[4][7]
Kallikrein 1 (KLK1)Serine Protease10 - 1000Moderate[7]
Kallikrein 5 (KLK5)Serine Protease10 - 1000Moderate[7]
Kallikrein 14 (KLK14)Serine Protease10 - 1000Moderate[7]
PlasminSerine Protease10 - 1000Moderate[7]
Proteinase KSerine Protease10 - 1000Moderate[7]
Cathepsin SCysteine Protease590Moderate[4][7]
Cathepsin CCysteine Protease1400Low[4][7]
Cathepsin LCysteine Protease12800Low[4][7]
PapainCysteine Protease1100Low[4][7]

Experimental Protocols

Protease Selectivity Profiling

The assessment of this compound's selectivity was conducted by Reaction Biology Corp. (Malvern, PA) against a panel of 53 serine and cysteine proteases.

General Protocol Outline:

  • Enzyme and Substrate Preparation: Recombinant human proteases and their corresponding fluorogenic substrates were prepared in appropriate assay buffers.

  • Compound Dilution: this compound was serially diluted to generate a range of concentrations for IC50 determination.

  • Assay Reaction: The protease, the fluorogenic substrate, and this compound (or vehicle control) were combined in microtiter plates.

  • Signal Detection: The enzymatic reaction, resulting in the cleavage of the fluorogenic substrate, was monitored over time by measuring the fluorescence intensity.

  • Data Analysis: The rate of reaction was calculated for each compound concentration. The IC50 values were determined by fitting the dose-response data to a four-parameter logistic equation.

Antiviral Activity Assay in Calu-3 Cells

The efficacy of this compound in inhibiting SARS-CoV-2 replication was evaluated in a human lung epithelial cell line, Calu-3.

Protocol:

  • Cell Seeding: Calu-3 cells were seeded in 24-well plates and incubated overnight.

  • Virus Inoculation: The cells were infected with SARS-CoV-2 (strains WA1/2020 or EG.5.1) at a multiplicity of infection of 4,000 plaque-forming units (PFU) for 1 hour at 37°C.[8]

  • Compound Treatment: After inoculation, the virus was removed, and the cells were washed before being incubated for 48 hours in a medium containing different concentrations of this compound or remdesivir (B604916) (as a positive control) and DMSO (as a negative control).[8]

  • Virus Titer Quantification: After the 48-hour incubation, the supernatant from each well was collected, and the amount of infectious virus was quantified by a plaque assay.[8]

Visualizations

Signaling Pathway of SARS-CoV-2 Entry and Inhibition by this compound

cluster_extracellular Extracellular Space cluster_cell_membrane Host Cell Membrane cluster_intracellular Intracellular Space SARS_CoV_2 SARS-CoV-2 ACE2 ACE2 Receptor SARS_CoV_2->ACE2 Binding Viral_Entry Viral Genome Release SARS_CoV_2->Viral_Entry Membrane Fusion TMPRSS2 TMPRSS2 ACE2->TMPRSS2 TMPRSS2->SARS_CoV_2 Spike Protein Cleavage This compound This compound This compound->TMPRSS2 Inhibition

Caption: SARS-CoV-2 entry pathway and its inhibition by this compound.

Experimental Workflow for Off-Target Profiling

start Start: this compound panel_screening Broad Panel Protease Screening (53 Serine & Cysteine Proteases) start->panel_screening data_analysis Initial Data Analysis: Identify Potential Off-Targets panel_screening->data_analysis dose_response Dose-Response Assays for Identified Hits data_analysis->dose_response ic50 Determine IC50 Values dose_response->ic50 selectivity_profile Generate Selectivity Profile ic50->selectivity_profile end End: Assess Therapeutic Window selectivity_profile->end

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of MM3122 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MM3122 is a potent, selective, small-molecule inhibitor of host cell serine proteases, including Transmembrane Serine Protease 2 (TMPRSS2), matriptase, and hepsin.[1][2] These proteases are crucial for the entry of various viruses, including SARS-CoV-2, into host cells.[3][4] By inhibiting these proteases, this compound effectively blocks viral entry and subsequent replication.[3][5] Preclinical studies in mouse models of SARS-CoV-2 have demonstrated the efficacy of this compound in both prophylactic and therapeutic settings, highlighting its potential as an antiviral agent.[2][5] These application notes provide detailed protocols for the in vivo administration of this compound in mouse models based on published studies.

Mechanism of Action

This compound targets host cell proteases, specifically TMPRSS2, which is responsible for cleaving and activating the spike protein of coronaviruses, a critical step for viral fusion with the host cell membrane.[3][4] By inhibiting TMPRSS2, this compound prevents this activation, thereby blocking the virus from entering the cell.[3] This host-directed mechanism of action may offer a higher barrier to the development of viral resistance compared to direct-acting antivirals.[4]

cluster_0 Host Cell Membrane cluster_1 This compound Intervention SARS_CoV_2 SARS-CoV-2 Virus ACE2 ACE2 Receptor SARS_CoV_2->ACE2 Binding TMPRSS2 TMPRSS2 Protease Viral_Entry Viral Entry & Replication TMPRSS2->Viral_Entry Facilitates Spike_Protein Spike Protein Spike_Protein->TMPRSS2 Cleavage & Activation This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->TMPRSS2 Blocks Activation G cluster_animal_model Animal Model Preparation cluster_treatment_groups Treatment Groups cluster_procedure Experimental Procedure cluster_analysis Data Analysis A Select 11- to 12-month-old female mice B1 Vehicle Control Group A->B1 B2 Prophylactic this compound Group (50 mg/kg and 100 mg/kg) A->B2 B3 Therapeutic this compound Group (50 mg/kg and 100 mg/kg) A->B3 C Administer this compound or Vehicle (Intraperitoneal Injection) B2->C -30 minutes E Therapeutic this compound Administration (24 hours post-infection) D Intranasal Inoculation with 1,000 PFU of SARS-CoV-2 MA10 C->D D->E F Monitor daily for weight loss and clinical signs (5 days) E->F G Euthanize and collect lung tissue for analysis F->G H1 Viral Titer Quantification (Plaque Assay) G->H1 H2 Lung Congestion Scoring G->H2 H3 Histopathological Analysis (Pneumonia Scoring) G->H3 H4 Cytokine/Chemokine Profiling (Multiplex Assay) G->H4

References

Application Notes and Protocols for Preparing MM3122 Working Solutions in PBS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MM3122 is a potent and selective small molecule inhibitor of host cell serine proteases, including Transmembrane Protease, Serine 2 (TMPRSS2), matriptase, and hepsin.[1][2][3] These proteases are crucial for the entry of various viruses, including SARS-CoV-2, into host cells.[3][4][5] By inhibiting these proteases, this compound effectively blocks viral uptake and replication.[1][2][6] These application notes provide detailed protocols for the preparation of this compound working solutions in Phosphate-Buffered Saline (PBS) for both in vivo and in vitro studies.

This compound Properties

A summary of the key properties of this compound is provided in the table below.

PropertyValueReference
Molecular Weight 665.76 g/mol [1]
Appearance Solid, white to off-white powder[1]
Solubility Highly soluble in DMSO (125 mg/mL)[1]
Storage (Powder) 3 years at -20°C, 2 years at 4°C[1]
Storage (in Solvent) 6 months at -80°C, 1 month at -20°C[1]

Mechanism of Action: Inhibition of Viral Entry

This compound targets host cell proteases, such as TMPRSS2, that are hijacked by viruses like SARS-CoV-2 to cleave and activate their spike proteins, a necessary step for viral fusion with the host cell membrane. By inhibiting these proteases, this compound prevents viral entry and subsequent replication.

cluster_0 Host Cell Membrane cluster_1 Inhibition by this compound Virus Virus ACE2 ACE2 Receptor Virus->ACE2 Binding Spike Protein Spike Protein Viral Entry Viral Entry Spike Protein->Viral Entry Fusion & Entry TMPRSS2 TMPRSS2 TMPRSS2->Spike Protein Cleavage & Activation This compound This compound This compound->TMPRSS2 Inhibition cluster_0 Preparation of this compound Solutions Start Start Weigh Weigh this compound Powder Start->Weigh Dissolve Dissolve in Vehicle Weigh->Dissolve Vortex Vortex to Dissolve Dissolve->Vortex Sterilize Sterile Filter (for in vivo) Vortex->Sterilize Aliquot Aliquot Stock (for in vitro) Vortex->Aliquot End Ready for Use Sterilize->End Store Store at -20°C or -80°C Aliquot->Store Dilute Prepare Working Dilutions Store->Dilute Dilute->End

References

Application Notes and Protocols for MM3122 Cell-Based Assay for Viral Entry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of novel viral threats, such as Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), necessitates the rapid development of effective antiviral therapeutics. A key strategy in antiviral drug discovery is the inhibition of viral entry into host cells, a critical first step in the viral life cycle. The host cell serine protease TMPRSS2 has been identified as a crucial factor for the entry of several respiratory viruses, including SARS-CoV-2 and influenza virus.[1][2][3][4][5] MM3122 is a potent, small-molecule inhibitor of TMPRSS2 and related proteases like matriptase and hepsin.[3][4][6][7][8][9] By blocking the enzymatic activity of TMPRSS2, this compound prevents the proteolytic cleavage of the viral spike (S) protein, which is essential for the fusion of the viral and cellular membranes, thereby inhibiting viral entry.[2][7]

These application notes provide a detailed protocol for a cell-based assay to evaluate the efficacy of this compound and other potential inhibitors in blocking viral entry. The primary focus is on a SARS-CoV-2 viral entry model using the human lung epithelial cell line Calu-3, which endogenously expresses high levels of TMPRSS2.[1][6]

Principle of the Assay

This assay measures the ability of a compound, such as this compound, to inhibit virus-induced cytopathic effects (CPE) in a relevant cell line. The protocol can be adapted for use with authentic SARS-CoV-2 or with pseudotyped viral particles expressing the SARS-CoV-2 spike protein. The readout for antiviral activity is the measurement of cell viability, typically using a commercially available reagent like CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells. A reduction in CPE in the presence of the test compound indicates inhibition of viral entry and/or replication.

Data Presentation

The following tables summarize the quantitative data for this compound's inhibitory activity from various studies.

Table 1: In Vitro Efficacy of this compound against TMPRSS2 and Viral Entry

Target/AssayCell LineVirus/SubstrateMetricValueReference
Recombinant full-length TMPRSS2N/AEnzymatic AssayIC₅₀340 pM[1][10]
VSV-SARS-CoV-2 chimeric virus entryCalu-3VSV-SARS-CoV-2EC₅₀430 pM[1][10]
MERS-CoV cell entryCalu-3MERS-CoVEC₅₀870 pM[1][10]
SARS-CoV-2 cytopathic effectCalu-3SARS-CoV-2 (wild-type)EC₅₀74 nM[1][10]
Authentic SARS-CoV-2 replicationCalu-3SARS-CoV-2 (wild-type)IC₅₀~0.01–0.02 µM[6][8]
Authentic SARS-CoV-2 replicationCalu-3SARS-CoV-2 (EG.5.1 variant)IC₅₀~0.05–0.1 µM[6]

Table 2: Comparison of this compound with other Antiviral Compounds

CompoundTarget/AssayCell LineVirusMetricValueReference
This compound Authentic SARS-CoV-2 replicationCalu-3SARS-CoV-2 (wild-type)IC₅₀~0.01–0.02 µM [6][8]
RemdesivirAuthentic SARS-CoV-2 replicationCalu-3SARS-CoV-2 (wild-type)IC₅₀~1 µM[6]
NafamostatSARS-CoV-2 cytopathic effectCalu-3SARS-CoV-2 (wild-type)EC₅₀Significantly less active than this compound[1]
CamostatSARS-CoV-2-S-driven entryCalu-3VSV-SARS-CoV-2EC₅₀Marked inhibition[1]

Signaling Pathway and Mechanism of Action

The diagram below illustrates the mechanism of SARS-CoV-2 entry into a host cell and the inhibitory action of this compound.

Caption: SARS-CoV-2 entry and inhibition by this compound.

Experimental Protocols

Materials and Reagents
  • Cell Line: Calu-3 human lung epithelial cells.

  • Virus: Authentic SARS-CoV-2 (e.g., WA1/2020 or EG.5.1 strains) or VSV-SARS-CoV-2 chimeric virus.[6]

  • Test Compound: this compound.

  • Control Compounds: Remdesivir (positive control), DMSO (vehicle control).[6][11]

  • Culture Medium: DMEM supplemented with 1.0 mM sodium pyruvate, NEAA, 100 U/mL penicillin, 100 µg/mL streptomycin, 2.0 mM L-glutamine, 10 mM HEPES, and 2% FBS.[11]

  • Assay Plates: 96-well or 384-well clear-bottom, white-walled plates suitable for luminescence readings.

  • Cell Viability Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar.

  • Instrumentation: Luminometer, Biosafety Cabinet (BSL-3 for authentic SARS-CoV-2), CO₂ incubator.

Experimental Workflow

The following diagram outlines the general workflow for the this compound cell-based viral entry assay.

Viral_Entry_Assay_Workflow A 1. Seed Calu-3 Cells (e.g., 5 x 10^5 cells/well in 24-well plate) Incubate 24h B 2. Prepare Compound Dilutions (this compound, Remdesivir, DMSO) C 3. Pre-incubate Cells with Compounds A->C B->C D 4. Infect Cells (e.g., 4,000 PFU of SARS-CoV-2) Incubate 1h C->D E 5. Wash and Re-add Media with Compounds D->E F 6. Incubate for 48h E->F G 7. Measure Cell Viability (e.g., CellTiter-Glo) F->G H 8. Data Analysis (Calculate IC50/EC50) G->H

Caption: Experimental workflow for the this compound viral entry assay.

Step-by-Step Protocol

Day 1: Cell Seeding

  • Culture Calu-3 cells according to standard cell culture protocols.

  • On the day before the assay, trypsinize and count the cells.

  • Seed the cells into the wells of a 96-well plate at a density of 4 x 10⁴ cells per well in 100 µL of culture medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.

Day 2: Compound Addition and Infection

  • Prepare serial dilutions of this compound and control compounds (Remdesivir, DMSO) in culture medium. A 3-fold dilution series starting from 60 µM is a good starting point.[11]

  • Remove the culture medium from the cell plate.

  • Add 50 µL of the compound dilutions to the respective wells. Include wells with medium alone and DMSO as negative controls.

  • Prepare the virus inoculum in culture medium. For a 96-well plate format, a multiplicity of infection (MOI) of 0.01 to 0.1 is often suitable.

  • Add 50 µL of the virus inoculum to each well (except for the uninfected control wells). The final volume in each well will be 100 µL.

  • Incubate the plate for 1 hour at 37°C and 5% CO₂ to allow for viral adsorption.[11]

  • After the 1-hour incubation, carefully remove the virus-containing medium.

  • Wash the cells twice with fresh culture medium to remove unbound virus.[11]

  • Add 100 µL of fresh culture medium containing the respective concentrations of the compounds back to each well.

  • Incubate the plate for 48 hours at 37°C and 5% CO₂.[11]

Day 4: Data Acquisition and Analysis

  • After the 48-hour incubation, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL).

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the uninfected control (100% viability) and the virus-infected, DMSO-treated control (0% protection).

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀).

Conclusion

The this compound cell-based assay for viral entry is a robust and reliable method for evaluating the antiviral activity of TMPRSS2 inhibitors. By targeting a host-cell factor essential for viral entry, this compound presents a promising therapeutic strategy that may be less susceptible to the development of viral resistance.[2][3][4][7] This protocol provides a framework for researchers to screen and characterize novel antiviral compounds targeting the TMPRSS2-dependent viral entry pathway.

References

Application Note: Cytotoxicity Assessment of MM3122 Using a Colorimetric MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

MM3122 is a potent and selective inhibitor of Transmembrane Serine Protease 2 (TMPRSS2), a host cell protein crucial for the entry of various viruses, including SARS-CoV-2 and MERS-CoV.[1][2][3] By blocking the enzymatic activity of TMPRSS2, this compound prevents the cleavage and activation of viral spike proteins, thereby inhibiting viral fusion with the host cell membrane.[2][4] While this compound has shown promise as a broad-spectrum antiviral agent, it is imperative to evaluate its cytotoxic potential to determine a therapeutic window.[2][5][6] This application note provides a detailed protocol for assessing the cytotoxicity of this compound in the human lung epithelial cell line Calu-3, a relevant model for respiratory virus infections, using the MTT assay.[6][7]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[1][5][8] The assay is based on the principle that metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[1][4][8]

Experimental Protocol

Materials and Reagents
  • Calu-3 human lung adenocarcinoma cell line

  • This compound compound

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile, 96-well flat-bottom cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 570 nm

  • Laminar flow hood

  • Hemocytometer or automated cell counter

Methodology

1. Cell Culture and Maintenance

  • Culture Calu-3 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 3-4 days or when they reach 80-90% confluency.

2. Preparation of this compound Stock and Working Solutions

  • Prepare a stock solution of this compound in DMSO at a concentration of 10 mM.

  • Store the stock solution at -20°C.

  • On the day of the experiment, prepare serial dilutions of this compound in serum-free DMEM to achieve the desired final concentrations for treatment. It is important to maintain a consistent final DMSO concentration across all wells, typically ≤0.5%.

3. Cytotoxicity Assay Procedure (MTT Assay)

  • Harvest Calu-3 cells using Trypsin-EDTA and perform a cell count.

  • Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[9]

  • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • After 24 hours, carefully aspirate the medium and replace it with 100 µL of serum-free DMEM containing various concentrations of this compound. Include a "vehicle control" group (cells treated with the same concentration of DMSO as the highest this compound concentration) and a "cell-free blank" group (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[1][9]

  • Incubate the plate for an additional 4 hours at 37°C.[1][9]

  • After the 4-hour incubation, carefully aspirate the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[8]

  • Measure the absorbance of each well at 570 nm using a microplate reader.[9]

4. Data Analysis

  • Subtract the average absorbance of the cell-free blank wells from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each treatment group using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of cell viability) from the dose-response curve.

Data Presentation

The following table represents example data obtained from an MTT assay assessing the cytotoxicity of this compound on Calu-3 cells after a 48-hour incubation period.

This compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.2540.087100.0%
0.11.2310.09198.2%
11.1980.07695.5%
101.0520.06583.9%
250.8770.05469.9%
500.6320.04950.4%
1000.3150.03325.1%
2000.1580.02112.6%

Experimental Workflow and Signaling Pathway Visualization

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Culture and Harvest Calu-3 Cells seed_cells Seed Cells in 96-Well Plate (1x10^4 cells/well) prep_cells->seed_cells prep_compound Prepare Serial Dilutions of this compound treat_cells Treat Cells with This compound Dilutions prep_compound->treat_cells incubate_24h Incubate for 24h (Cell Attachment) seed_cells->incubate_24h 24h incubate_24h->treat_cells incubate_48h Incubate for 48h (Compound Exposure) treat_cells->incubate_48h 48h add_mtt Add MTT Reagent (10 µL/well) incubate_48h->add_mtt incubate_4h Incubate for 4h (Formazan Formation) add_mtt->incubate_4h 4h solubilize Add DMSO (100 µL/well) incubate_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability plot_curve Generate Dose-Response Curve and Determine IC50 calculate_viability->plot_curve

Caption: Workflow for the MTT-based cytotoxicity assay of this compound on Calu-3 cells.

MTT_Assay_Principle cluster_cell Metabolically Active Cell cluster_measurement Quantification MTT MTT (Yellow, Soluble) Mitochondria Mitochondrial Dehydrogenases MTT->Mitochondria Reduction Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan DMSO DMSO (Solubilization) Formazan->DMSO Solubilized_Formazan Solubilized Formazan (Purple Solution) DMSO->Solubilized_Formazan Spectrophotometer Measure Absorbance at 570 nm Solubilized_Formazan->Spectrophotometer

References

Application Notes and Protocols for Prophylactic Studies of MM3122 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MM3122 is a novel, potent, and selective small-molecule inhibitor of host cell serine proteases, including Transmembrane Serine Protease 2 (TMPRSS2), matriptase, and hepsin.[1][2] These proteases are crucial for the proteolytic activation of viral glycoproteins, a necessary step for the entry of numerous respiratory viruses, such as SARS-CoV-2 and other coronaviruses, into host cells.[2][3][4] By inhibiting these host proteases, this compound effectively blocks viral entry, making it a promising candidate for prophylactic and therapeutic interventions against such viral infections.[3][5] Targeting a host protein may also present a higher barrier to the development of viral resistance.[3][4]

These application notes provide a comprehensive overview and detailed protocols for the prophylactic use of this compound in animal models, based on preclinical studies.

Mechanism of Action

This compound is a peptidomimetic inhibitor that targets the enzymatic activity of host cell proteases like TMPRSS2.[1][3] Many viruses, including SARS-CoV-2, utilize TMPRSS2 to cleave their spike proteins, which activates them to mediate the fusion of viral and cellular membranes, leading to infection.[3][4] this compound blocks this critical step, thereby preventing the virus from entering and replicating within host cells.[3][5]

Signaling Pathway: Viral Entry and Inhibition by this compound

G cluster_virus SARS-CoV-2 cluster_host Host Cell Virus Spike Protein Spike Protein ACE2 Receptor ACE2 Receptor Spike Protein->ACE2 Receptor 1. Binding Viral Entry Viral Entry Spike Protein->Viral Entry 4. Membrane Fusion TMPRSS2 TMPRSS2 ACE2 Receptor->TMPRSS2 2. Proximity TMPRSS2->Spike Protein 3. Cleavage & Activation Cell Membrane Cell Membrane This compound This compound This compound->TMPRSS2 Inhibition

Caption: Viral entry pathway and the inhibitory action of this compound on TMPRSS2.

Prophylactic Efficacy in a Mouse Model of COVID-19

Recent studies have demonstrated the prophylactic efficacy of this compound in a mouse model of SARS-CoV-2 infection.[1][6][7] Administration of this compound prior to viral challenge resulted in significant protection against weight loss, lung congestion, and reduced viral titers and inflammation in the lungs.[1][6][7]

Summary of Prophylactic Efficacy Data
ParameterVehicle Control (Infected)This compound (50 mg/kg, Prophylactic)This compound (100 mg/kg, Prophylactic)Statistical Significance (vs. Vehicle)
Lung Congestion Score Not specifiedReduced to 0Reduced to 0P < 0.01
Viral Titer Reduction (Lungs) Baseline5,000-fold reduction10,000-fold reductionNot specified
Pro-inflammatory Cytokines & Chemokines ElevatedSignificantly ReducedSignificantly ReducedP < 0.05 to P < 0.01

Data compiled from published preclinical studies.[1][7]

Experimental Protocols

The following are detailed protocols for conducting prophylactic studies with this compound in a mouse model, based on established methodologies.[1][6]

Animal Model
  • Species: Mouse

  • Strain: C57BL/6 or other appropriate strain

  • Age: 11- to 12-month-old (aged mice are often used to better model severe disease in humans)

  • Sex: Female

  • Housing: Animals should be housed in appropriate containment facilities (e.g., BSL-3 for SARS-CoV-2 studies) in accordance with institutional and national guidelines.

Materials
  • This compound compound

  • Vehicle for solubilization (e.g., a solution of 5% N-methyl-2-pyrrolidone, 35% polyethylene (B3416737) glycol 400, and 60% aqueous dextrose)

  • SARS-CoV-2 virus stock (e.g., mouse-adapted MA10 strain)

  • Sterile syringes and needles for intraperitoneal injection and intranasal inoculation

  • Anesthetic (e.g., isoflurane)

  • Personal Protective Equipment (PPE) appropriate for the biosafety level

Experimental Workflow for Prophylactic Study

G cluster_setup Experimental Setup cluster_procedure Procedure (Day 0) cluster_monitoring Monitoring & Endpoints Animal Acclimation Animal Acclimation Randomization Randomization Animal Acclimation->Randomization This compound Admin This compound/Vehicle Admin (IP, -30 min) Randomization->this compound Admin Infection SARS-CoV-2 Inoculation (Intranasal, 0 hr) This compound Admin->Infection This compound Re-admin This compound/Vehicle Re-admin (IP, +24 hr) Infection->this compound Re-admin Daily Monitoring Daily Weight & Health (Days 1-5) This compound Re-admin->Daily Monitoring Endpoint Euthanasia & Tissue Collection (Day 5) Daily Monitoring->Endpoint Analysis Viral Titer, Pathology, Cytokine Analysis Endpoint->Analysis

Caption: Workflow for a 5-day prophylactic study of this compound in mice.

Detailed Procedure
  • Acclimation and Randomization:

    • Allow animals to acclimate to the facility for at least 7 days.

    • Randomly assign animals to experimental groups (e.g., Vehicle + Virus, this compound 50 mg/kg + Virus, this compound 100 mg/kg + Virus, and an uninfected control group). A typical group size is 3-4 mice.[6]

  • Prophylactic Administration (Day 0, -30 minutes):

    • Prepare this compound solution in the appropriate vehicle at the desired concentrations (e.g., 50 mg/kg and 100 mg/kg).

    • Administer the prepared this compound or vehicle control via intraperitoneal (IP) injection 30 minutes prior to viral inoculation.[6]

  • Viral Inoculation (Day 0, 0 hours):

    • Anesthetize the mice using a calibrated vaporizer with isoflurane.

    • Inoculate intranasally with 1,000 Plaque Forming Units (PFU) of mouse-adapted SARS-CoV-2 MA10 in a volume of 50 µL.[6]

  • Second Administration (Day 1, +24 hours):

    • Administer a second dose of this compound or vehicle control via IP injection 24 hours after the viral inoculation.[6]

  • Monitoring (Days 1-5):

    • Monitor the animals daily for clinical signs of disease (e.g., ruffled fur, lethargy).

    • Measure and record the body weight of each animal daily for 5 days.[6]

  • Endpoint and Sample Collection (Day 5):

    • Euthanize the animals on day 5 post-infection.

    • Perform a gross pathological assessment of the lungs and score for congestion.[6]

    • Collect the left lung lobe for homogenization and subsequent analysis.[6]

    • The right lung lobe can be fixed in formalin for histological analysis.

Endpoint Analyses
  • Viral Titer:

    • Homogenize the left lung lobe in an appropriate medium (e.g., DMEM).

    • Perform plaque assays on Vero-hACE2-hTMPRSS2 cells to determine the viral titer (PFU/mL) in the lung homogenates.[1]

  • Inflammation Analysis:

    • Use a portion of the lung homogenate to measure the concentration of pro-inflammatory cytokines and chemokines (e.g., IL-6, TNF-α, CCL2) using a multiplex immunoassay or ELISA.[6]

  • Histopathology:

    • Process the formalin-fixed lung tissue for paraffin (B1166041) embedding.

    • Section the tissue and perform Hematoxylin and Eosin (H&E) staining to assess lung pathology, including inflammation and tissue damage.

Safety and Pharmacokinetics

This compound has demonstrated excellent metabolic stability, safety, and pharmacokinetic properties in mice.[8] It has a reported half-life of 8.6 hours in plasma and 7.5 hours in lung tissue, making it suitable for in vivo studies.[8] Acute safety tests in mice with large doses administered for seven days did not show any noticeable adverse effects.[3]

Conclusion

This compound is a promising drug candidate for the prevention of infections caused by SARS-CoV-2 and potentially other respiratory viruses that rely on TMPRSS2 for cell entry.[7][9] The protocols outlined in these application notes provide a framework for conducting prophylactic efficacy studies in animal models to further evaluate the potential of this compound as a novel antiviral agent.

References

Application Notes and Protocols for In Vivo Half-Life and Pharmacokinetic Studies of MM3122

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MM3122 is a potent and selective inhibitor of Transmembrane Serine Protease 2 (TMPRSS2), a key host factor for the entry of SARS-CoV-2 and other respiratory viruses.[1][2] By blocking TMPRSS2-mediated cleavage of the viral spike protein, this compound effectively prevents viral fusion with the host cell membrane.[3][4][5] These application notes provide a comprehensive overview of the in vivo pharmacokinetics of this compound in murine models, along with detailed protocols for conducting similar studies.

Mechanism of Action: Inhibition of TMPRSS2-Mediated Viral Entry

This compound targets the host cell protein TMPRSS2, which is critical for the proteolytic activation of the SARS-CoV-2 spike protein. This activation is a necessary step for the fusion of the viral and cellular membranes, allowing the viral genome to enter the host cell. By inhibiting TMPRSS2, this compound blocks this essential activation step, thereby preventing viral entry and subsequent replication.

cluster_host_cell Host Cell Membrane cluster_virus SARS-CoV-2 ACE2 ACE2 Receptor Endosome Endosome ACE2->Endosome Endocytosis (Alternative Pathway) TMPRSS2 TMPRSS2 Protease Viral_Entry Viral Genome Entry TMPRSS2->Viral_Entry Cleavage & Activation of Spike Protein This compound This compound This compound->TMPRSS2 Inhibition Spike_Protein Spike Protein Spike_Protein->ACE2 Binding Spike_Protein->TMPRSS2

Figure 1: TMPRSS2-Mediated Viral Entry and Inhibition by this compound.

In Vivo Pharmacokinetic Profile of this compound in Mice

Pharmacokinetic studies in mice have demonstrated that this compound possesses excellent metabolic stability and a favorable safety profile.[1]

Table 1: Summary of In Vivo Pharmacokinetic Parameters of this compound in Mice

ParameterPlasmaLung Tissue
Half-life (t½) 8.6 hours[1]7.5 hours[1]
Route of Administration Intraperitoneal (IP)[2]-
Dose Range in Efficacy Studies 50 - 100 mg/kg[6][7][8]-

Note: A complete public dataset for other pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, and volume of distribution is not currently available. The data presented is based on published preclinical studies.

Experimental Protocols

The following are representative protocols for conducting in vivo pharmacokinetic and efficacy studies of small molecule inhibitors like this compound in a murine model.

Protocol 1: In Vivo Pharmacokinetic Study in Mice

This protocol outlines a typical procedure for determining the pharmacokinetic profile of a small molecule inhibitor.

G cluster_prep Preparation cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Analysis A Acclimatize Mice (1 week) C Fast Mice (4-6 hours, water ad libitum) A->C B Prepare Dosing Formulation (e.g., in 0.5% Methylcellulose) D Administer this compound (IP) or Vehicle Control B->D C->D E Collect Blood Samples (predetermined time points, e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) D->E F Collect Lung Tissue (at terminal time point) D->F G Process Blood to Plasma E->G H Homogenize Lung Tissue F->H I Quantify this compound Concentration (LC-MS/MS) G->I H->I J Pharmacokinetic Modeling I->J

Figure 2: Workflow for a Murine Pharmacokinetic Study.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)

  • 6-8 week old female CD-1 mice (or other appropriate strain)

  • Dosing syringes and needles (for IP injection)

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • Homogenizer

  • LC-MS/MS system

Procedure:

  • Animal Acclimatization: Acclimate mice to the animal facility for at least one week prior to the experiment.

  • Formulation Preparation: Prepare the dosing formulation of this compound in the chosen vehicle on the day of the experiment.

  • Dosing:

    • Fast mice for 4-6 hours before dosing, with free access to water.

    • Administer a single intraperitoneal (IP) dose of this compound. A vehicle-only group should be included as a control.

  • Sample Collection:

    • Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a suitable method like saphenous or tail vein bleeding.

    • At the final time point, euthanize the mice and collect lung tissue.

  • Sample Processing:

    • Centrifuge blood samples to separate plasma.

    • Homogenize lung tissue samples.

  • Bioanalysis:

    • Quantify the concentration of this compound in plasma and lung homogenates using a validated LC-MS/MS method (see Protocol 2).

  • Data Analysis:

    • Calculate pharmacokinetic parameters (t½, Cmax, Tmax, AUC, etc.) using appropriate software.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol provides a general method for the quantification of a small molecule inhibitor in biological matrices.

Materials:

  • Plasma or tissue homogenate samples

  • Internal standard (a structurally similar compound)

  • Acetonitrile (ACN)

  • Formic acid

  • Water (LC-MS grade)

  • LC-MS/MS system with a C18 column

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma or tissue homogenate, add 150 µL of ACN containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Use a C18 column with a gradient elution of mobile phase A (water with 0.1% formic acid) and mobile phase B (ACN with 0.1% formic acid).

    • Mass Spectrometry Detection: Operate the mass spectrometer in positive ion mode using selected reaction monitoring (SRM) to detect the parent and daughter ions of this compound and the internal standard.

  • Data Analysis:

    • Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

    • Determine the concentration of this compound in the unknown samples by interpolating from the standard curve.

Protocol 3: In Vivo Efficacy Study in a Murine Model of SARS-CoV-2 Infection

This protocol is based on published studies evaluating the efficacy of this compound in a mouse model of COVID-19.[6][7][8]

Materials:

  • This compound

  • Vehicle control

  • K18-hACE2 transgenic mice (or other susceptible strain)

  • SARS-CoV-2 virus stock

  • Anesthesia

Procedure:

  • Animal Model: Use mice that are susceptible to SARS-CoV-2 infection, such as K18-hACE2 transgenic mice.

  • Treatment Groups:

    • Prophylactic: Administer this compound (e.g., 50 or 100 mg/kg, IP) 30 minutes before viral challenge.

    • Therapeutic: Administer this compound (e.g., 50 or 100 mg/kg, IP) 24 hours after viral challenge.

    • Control: Administer vehicle control.

  • Viral Challenge:

    • Anesthetize mice and intranasally inoculate with a sublethal dose of SARS-CoV-2.

  • Monitoring and Endpoints:

    • Monitor body weight and clinical signs of disease daily for a predetermined period (e.g., 5-7 days).

    • At the end of the study, euthanize the mice and collect lungs for:

      • Viral Titer: Quantify infectious virus particles by plaque assay.

      • Lung Congestion Score: Visually assess lung inflammation and edema.

      • Histopathology: Analyze lung tissue sections for signs of injury and inflammation.

      • Cytokine/Chemokine Analysis: Measure levels of inflammatory mediators in lung homogenates.

Conclusion

This compound is a promising preclinical candidate for the treatment of COVID-19 and other respiratory viral infections due to its potent inhibition of TMPRSS2 and favorable in vivo pharmacokinetic properties. The protocols outlined in these application notes provide a framework for researchers to conduct further in vivo studies to fully elucidate the therapeutic potential of this compound and other TMPRSS2 inhibitors.

References

Troubleshooting & Optimization

troubleshooting MM3122 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MM3122. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the precipitation of this compound in aqueous solutions during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For initial stock solutions, it is recommended to dissolve this compound in 100% Dimethyl Sulfoxide (DMSO). A published study reports preparing a stock solution of this compound in DMSO at a concentration of 125 mg/mL with the aid of ultrasonication[1]. For in vivo studies in mice, this compound has been administered intraperitoneally after being prepared at 8 mg/mL in a solution of 5% DMSO in Phosphate Buffered Saline (PBS)[2].

Q2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What is happening?

A2: This phenomenon is common for compounds with low aqueous solubility and is often referred to as "crashing out" of solution. When the concentrated DMSO stock is introduced into an aqueous environment, the solubility of this compound drastically decreases, leading to the formation of a precipitate. The organic solvent (DMSO) is miscible with water, but the compound dissolved in it may not be.

Q3: How can I prevent this compound from precipitating when preparing my working solution?

A3: To prevent precipitation, it is crucial to add the DMSO stock solution to the aqueous buffer slowly and with constant, gentle agitation. This can be achieved by adding the stock solution dropwise while vortexing or stirring the aqueous buffer. This method helps to avoid localized high concentrations of the compound that can trigger precipitation.

Q4: What is the recommended storage condition for this compound solutions?

A4: The solid powder form of this compound should be stored at -20°C for up to three years. Once dissolved in a solvent such as DMSO, the stock solution should be aliquoted into single-use vials to minimize freeze-thaw cycles and stored at -80°C for up to six months or at -20°C for up to one month[1].

Q5: Does the pH of the aqueous buffer affect the solubility of this compound?

Troubleshooting Guide

This guide provides a systematic approach to resolving this compound precipitation issues.

Problem: Precipitate forms immediately upon addition of DMSO stock to aqueous buffer.
Potential Cause Troubleshooting Step Expected Outcome
High final concentration of this compoundDecrease the final concentration of this compound in the aqueous solution.The compound remains in solution at a lower concentration.
Rapid addition of DMSO stockAdd the DMSO stock solution very slowly (dropwise) to the aqueous buffer while the buffer is being gently vortexed or stirred.Gradual dilution prevents localized supersaturation and subsequent precipitation.
Low temperature of the aqueous bufferPre-warm the aqueous buffer to the experimental temperature (e.g., 37°C) before adding the DMSO stock.Increased temperature can sometimes improve the solubility of the compound.
Inappropriate buffer compositionTest different aqueous buffers (e.g., PBS, Tris, HEPES) to identify one that provides better solubility for this compound.The compound may exhibit different solubility characteristics in various buffer systems.
Problem: Solution is initially clear but a precipitate forms over time.
Potential Cause Troubleshooting Step Expected Outcome
Compound instability in the aqueous solutionPrepare fresh working solutions immediately before each experiment. Avoid storing diluted aqueous solutions of this compound.Freshly prepared solutions are less likely to show time-dependent precipitation.
Saturation at experimental temperatureIf the experiment involves a change in temperature, ensure that the compound remains soluble at all temperatures it will be exposed to.The compound remains in solution throughout the experimental temperature range.

Quantitative Data Summary

While specific public data on the aqueous solubility of this compound is limited, the following table provides an example of how such data would be presented. Researchers are encouraged to determine the solubility of this compound in their specific experimental systems.

Buffer System (pH 7.4)Co-solventMaximum Solubility (µg/mL)
PBS1% DMSO~50
Tris-HCl1% DMSO~45
HEPES1% DMSO~55
RPMI-1640 Media + 10% FBS0.5% DMSO~100

Note: The data in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol for Determining Aqueous Solubility of this compound

This protocol outlines a general method to determine the solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • Microcentrifuge tubes

  • Vortex mixer

  • Spectrophotometer or HPLC system

Procedure:

  • Prepare a concentrated stock solution: Dissolve this compound in 100% DMSO to a high concentration (e.g., 10 mg/mL).

  • Prepare serial dilutions: Create a series of solutions with increasing concentrations of this compound in the aqueous buffer. This can be done by adding varying amounts of the DMSO stock to a fixed volume of the aqueous buffer. Ensure the final DMSO concentration is consistent across all samples and is low enough not to interfere with your assay (typically ≤1%).

  • Equilibrate: Gently mix the solutions and allow them to equilibrate at the desired temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 hours) to ensure equilibrium is reached.

  • Observe for precipitation: Visually inspect each tube for any signs of precipitation.

  • Separate undissolved compound: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet any undissolved compound.

  • Quantify soluble compound: Carefully collect the supernatant and measure the concentration of dissolved this compound using a suitable analytical method such as UV-Vis spectrophotometry (if the compound has a chromophore) or a validated HPLC method.

  • Determine solubility limit: The highest concentration at which no precipitate is observed and the concentration measured in the supernatant plateaus is considered the solubility limit of this compound in that specific buffer system.

Visualizations

Troubleshooting Workflow for this compound Precipitation

The following diagram illustrates a logical workflow to follow when encountering precipitation issues with this compound.

This compound Precipitation Troubleshooting start Precipitation Observed with this compound Solution check_concentration Is the final concentration too high? start->check_concentration reduce_concentration Reduce final concentration check_concentration->reduce_concentration Yes check_dilution_method Was the dilution performed correctly? check_concentration->check_dilution_method No solution_stable Solution is Stable reduce_concentration->solution_stable slow_addition Add DMSO stock slowly to agitated buffer check_dilution_method->slow_addition No check_buffer Is the buffer system optimal? check_dilution_method->check_buffer Yes slow_addition->solution_stable test_buffers Test alternative buffers (e.g., different pH, components) check_buffer->test_buffers No check_temperature Is temperature a factor? check_buffer->check_temperature Yes test_buffers->solution_stable adjust_temperature Pre-warm buffer and maintain experimental temp check_temperature->adjust_temperature Yes prepare_fresh Prepare solution fresh before each use check_temperature->prepare_fresh No adjust_temperature->solution_stable prepare_fresh->solution_stable

Caption: A troubleshooting flowchart for addressing this compound precipitation issues.

References

Technical Support Center: Optimizing the In Vivo Half-Life of MM3122

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MM3122. This resource is designed for researchers, scientists, and drug development professionals who are working with this compound and seeking to optimize its in vivo half-life for therapeutic applications. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the reported in vivo half-life of this compound?

This compound has demonstrated a promising pharmacokinetic profile in preclinical studies. In mice, it has a reported half-life of 8.6 hours in plasma and 7.5 hours in lung tissue.[1][2] This metabolic stability makes it a suitable candidate for in vivo efficacy evaluations.[1]

Q2: Why would I want to improve the in vivo half-life of this compound?

While the existing half-life of this compound is substantial, further extension could offer several advantages in a clinical setting. These include:

  • Reduced Dosing Frequency: A longer half-life can lead to less frequent administration, improving patient compliance and convenience.

  • Maintained Therapeutic Concentrations: A more sustained exposure to the drug can ensure that its concentration remains within the therapeutic window for a longer period.

  • Improved Overall Efficacy: Consistent therapeutic levels may lead to better treatment outcomes.

Q3: What are the primary mechanisms that determine the in vivo half-life of a small molecule like this compound?

The in vivo half-life of a small molecule is primarily influenced by two factors:

  • Metabolism: The rate at which the compound is broken down by enzymes in the body, primarily in the liver.

  • Excretion: The rate at which the compound and its metabolites are eliminated from the body, typically through the kidneys or in the feces.

Q4: this compound is a potent inhibitor of TMPRSS2. How does its mechanism of action relate to its half-life?

This compound is a covalent small-molecule ketobenzothiazole inhibitor that targets the host cell serine protease TMPRSS2.[1] This enzyme is crucial for the activation of the spike protein of SARS-CoV-2 and other viruses, enabling their entry into host cells.[1][3][4][5][6] The drug's mechanism of action, which involves blocking a human protein, may offer a higher barrier to the emergence of viral resistance.[3][7] While the mechanism of action is related to its efficacy, its half-life is determined by its chemical structure and how it is processed by the body's metabolic and clearance pathways.

Troubleshooting Guide: Common Challenges in Half-Life Extension Studies

Observed Issue Potential Cause Suggested Troubleshooting Steps
Rapid clearance in in vivo studies despite good in vitro metabolic stability. High renal clearance due to low plasma protein binding.1. Perform plasma protein binding assays to determine the fraction of unbound drug. 2. Consider chemical modifications to increase hydrophobicity and promote plasma protein binding.
Newly developed analog shows improved half-life but reduced potency. The chemical modification intended to extend half-life has interfered with the binding to TMPRSS2.1. Utilize structure-activity relationship (SAR) studies to understand the impact of modifications on target binding. 2. Employ rational drug design to modify parts of the molecule that are not critical for target engagement.
Significant inter-species variability in pharmacokinetic parameters. Differences in metabolic enzymes (e.g., cytochrome P450 isoforms) between species.1. Conduct in vitro metabolism studies using liver microsomes from different species (e.g., mouse, rat, dog, human) to identify the most relevant animal model for human pharmacokinetics.

Strategies for Improving the In Vivo Half-Life of this compound

While this compound is a small molecule, several principles from peptide and protein half-life extension can be adapted.

Structural Modification

This approach involves making chemical changes to the this compound molecule to hinder metabolic degradation or reduce renal clearance.

  • Introduction of Steric Hindrance: Adding bulky chemical groups near metabolically labile sites can physically block the access of metabolic enzymes.

  • Replacing Labile Groups: Identifying and replacing chemical groups that are susceptible to rapid metabolism with more stable alternatives.

  • Increasing Plasma Protein Binding: Modifying the molecule to increase its affinity for plasma proteins like albumin can reduce the amount of free drug available for filtration by the kidneys.[8] This can be achieved by incorporating lipophilic moieties.[8][9]

Formulation Strategies
  • Encapsulation in Nanoparticles: Encapsulating this compound in liposomes or polymeric nanoparticles can protect it from degradation and slow its release, thereby extending its effective half-life.

  • Prodrug Approach: A prodrug is an inactive or less active form of a drug that is converted to the active form in the body. Designing a prodrug of this compound could improve its absorption and distribution, leading to a longer duration of action.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To assess the stability of this compound or its analogs in plasma from different species.

Materials:

  • This compound or analog stock solution (e.g., 10 mM in DMSO)

  • Control compound with known stability

  • Plasma (e.g., mouse, rat, human)

  • Phosphate buffered saline (PBS)

  • Acetonitrile (B52724) with internal standard (for protein precipitation and LC-MS/MS analysis)

  • 96-well plates

  • Incubator at 37°C

  • LC-MS/MS system

Methodology:

  • Thaw plasma at 37°C.

  • Prepare a working solution of this compound or analog in PBS.

  • In a 96-well plate, add the working solution to the plasma to achieve the final desired concentration (e.g., 1 µM).

  • Incubate the plate at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the plasma-compound mixture.

  • Immediately quench the reaction by adding cold acetonitrile with an internal standard to precipitate the plasma proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of this compound or analog.

  • Calculate the percentage of compound remaining at each time point relative to the 0-minute time point and determine the in vitro half-life.

Protocol 2: In Vivo Pharmacokinetic Study in Mice

Objective: To determine the in vivo half-life, clearance, and volume of distribution of this compound or its analogs in mice.

Materials:

  • This compound or analog formulated for administration (e.g., in a solution for intravenous or oral dosing)

  • Male or female mice (e.g., C57BL/6)

  • Dosing syringes and needles

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • Freezer (-80°C) for plasma storage

  • LC-MS/MS system

Methodology:

  • Acclimate the mice to the housing conditions for at least 3 days.

  • Administer this compound or its analog to the mice via the desired route (e.g., intravenous bolus, oral gavage).

  • At predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) after dosing, collect blood samples from a small number of mice at each time point (serial sampling from the same animals is preferred if possible).

  • Process the blood samples to obtain plasma by centrifugation.

  • Store the plasma samples at -80°C until analysis.

  • Extract the drug from the plasma samples (e.g., by protein precipitation or liquid-liquid extraction).

  • Quantify the concentration of this compound or its analog in the plasma samples using a validated LC-MS/MS method.

  • Plot the plasma concentration versus time data and use pharmacokinetic software to calculate key parameters, including half-life (t½), clearance (CL), and volume of distribution (Vd).

Visualizations

MM3122_Mechanism_of_Action cluster_virus SARS-CoV-2 cluster_host Host Cell Spike Protein Spike Protein TMPRSS2 TMPRSS2 Spike Protein->TMPRSS2 2. Priming ACE2 ACE2 Spike Protein->ACE2 1. Binding Viral Entry Viral Entry TMPRSS2->Viral Entry 3. Facilitates This compound This compound This compound->TMPRSS2 Inhibits

Caption: Mechanism of action of this compound in preventing viral entry.

PK_Study_Workflow cluster_protocol In Vivo Pharmacokinetic Study A 1. Dose Administration (IV or Oral) B 2. Serial Blood Sampling A->B C 3. Plasma Isolation B->C D 4. Bioanalysis (LC-MS/MS) C->D E 5. Pharmacokinetic Modeling D->E

Caption: Workflow for an in vivo pharmacokinetic study.

HalfLife_Extension_Strategy Start Goal: Improve this compound Half-Life Decision1 Primary Clearance Mechanism Known? Start->Decision1 Path1 Metabolism Decision1->Path1 Yes Path2 Renal Clearance Decision1->Path2 Yes Strategy3 Formulation: - Nanoparticles - Prodrugs Decision1->Strategy3 No Strategy1 Structural Modification: - Steric Hindrance - Replace Labile Groups Path1->Strategy1 Strategy2 Increase Plasma Protein Binding Path2->Strategy2

Caption: Decision tree for selecting a half-life extension strategy.

References

Technical Support Center: Assessing MM3122 Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cytotoxic potential of MM3122, particularly at high concentrations.

Introduction: Understanding this compound and Cytotoxicity

This compound is a potent and selective inhibitor of the transmembrane protease serine 2 (TMPRSS2), a host protein crucial for the entry of various viruses, including SARS-CoV-2, into cells.[1][2] Published research indicates that this compound is characterized by a favorable safety profile and a lack of cytotoxicity at concentrations effective for antiviral activity.[3][4] An acute safety test in mice showed that large doses of the compound administered for seven days did not result in any noticeable adverse effects.[2]

Therefore, observing significant cytotoxicity with this compound, especially at concentrations used for its primary target, is unexpected. This guide is designed to help you troubleshoot such observations, considering potential off-target effects at high concentrations and common experimental artifacts in cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: Is this compound expected to be cytotoxic?

A1: No, this compound is not expected to be cytotoxic at its effective therapeutic concentrations.[3][4] Its mechanism of action is the specific inhibition of the host protease TMPRSS2, which is not anticipated to cause widespread cell death. Studies have highlighted its excellent safety profile in mice.[1]

Q2: What could be the cause of unexpected cytotoxicity at high concentrations of this compound?

A2: While this compound is highly selective for TMPRSS2, at very high concentrations, it may exhibit off-target activity against other proteases. This could potentially interfere with normal cellular processes and lead to cytotoxicity. Additionally, experimental artifacts related to the cytotoxicity assay itself are a common source of misleading results.

Q3: What are the known off-targets of this compound?

A3: this compound has been profiled against a panel of serine and cysteine proteases. While it is highly potent against TMPRSS2, it shows inhibitory activity against other proteases at higher concentrations. The half-maximal inhibitory concentration (IC50) values for some of these are summarized in the table below.

Data Presentation

Table 1: Selectivity Profile of this compound Against Various Proteases

ProteaseIC50 (nM)Potency Level
TMPRSS2 0.34 High
Matriptase0.31High
Hepsin0.19High
Plasma KallikreinPotent (0.01-10 nM range)High
TrypsinPotent (0.01-10 nM range)High
Tryptase b2Potent (0.01-10 nM range)High
Tryptase g1Potent (0.01-10 nM range)High
Matriptase-2Potent (0.01-10 nM range)High
HGFA32Moderate
Factor XaModerate (10 nM - 1 µM range)Moderate
Kallikrein 1 (KLK1)Moderate (10 nM - 1 µM range)Moderate
Kallikrein 5 (KLK5)Moderate (10 nM - 1 µM range)Moderate
Kallikrein 14 (KLK14)Moderate (10 nM - 1 µM range)Moderate
PlasminModerate (10 nM - 1 µM range)Moderate
Cathepsin S590Moderate
Cathepsin C1400Low
Cathepsin L12800Low
Papain1100Low
Thrombin>20Low

Source:[1][5][6]

Troubleshooting Guide for Unexpected Cytotoxicity

If you observe unexpected cytotoxicity when testing this compound, consult the following table for potential causes and recommended solutions.

Table 2: Troubleshooting Unexpected Cytotoxicity with this compound

IssuePotential CauseRecommended Solution
High cytotoxicity observed across multiple cell lines and assays. Compound Degradation or Contamination: The this compound stock may have degraded or become contaminated.1. Prepare a fresh stock solution of this compound from a reliable source. 2. Confirm the identity and purity of the compound using analytical methods such as HPLC or mass spectrometry.
Cytotoxicity observed only in specific cell lines. Off-Target Effects: At high concentrations, this compound may inhibit other essential proteases that are critical for the survival of that particular cell line.1. Review the selectivity profile of this compound (Table 1) and determine if the affected cell line is known to be sensitive to the inhibition of any of the off-target proteases. 2. Use a lower concentration range of this compound, focusing on the IC50 for TMPRSS2.
Discrepancies between different cytotoxicity assays (e.g., MTT shows toxicity, but LDH does not). Assay-Specific Artifacts: The observed effect may be an artifact of the assay method rather than true cytotoxicity. For example, this compound might interfere with the enzymatic reactions of the assay.1. Use at least two different cytotoxicity assays based on different principles (e.g., a metabolic assay like MTT and a membrane integrity assay like LDH). 2. Run appropriate controls, including a cell-free assay with this compound to check for direct interference with assay reagents.
Precipitate formation in the culture medium. Poor Compound Solubility: At high concentrations, this compound may precipitate out of the culture medium, leading to inaccurate results and potential non-specific effects on cells.1. Visually inspect the culture wells for any precipitate after adding this compound. 2. Ensure the final solvent concentration (e.g., DMSO) is at a non-toxic level (typically <0.5%).

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and appropriate controls (vehicle control, positive control for cytotoxicity). Incubate for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm. The amount of formazan produced is proportional to the number of viable cells.

Lactate Dehydrogenase (LDH) Assay

This assay quantifies the release of LDH from damaged cells into the culture medium, serving as a marker for cytotoxicity.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the treatment period, centrifuge the plate and carefully collect the supernatant from each well.

  • LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH reaction mixture provided in a commercial kit.

  • Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (usually around 30 minutes).

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm). The amount of LDH activity is proportional to the number of damaged cells.

Neutral Red Uptake Assay

This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Neutral Red Incubation: After treatment, remove the culture medium and add a medium containing neutral red. Incubate for approximately 2-3 hours.

  • Washing: Remove the neutral red-containing medium and wash the cells to remove any unincorporated dye.

  • Dye Extraction: Add a destain solution (e.g., a mixture of acetic acid and ethanol) to each well to extract the neutral red from the cells.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 540 nm. The amount of extracted neutral red is proportional to the number of viable cells.

Visualizations

Hypothetical Off-Target Signaling Pathway

At high concentrations, this compound could potentially inhibit a protease involved in a critical cellular signaling pathway, leading to apoptosis. The following diagram illustrates a hypothetical scenario where this compound inhibits "Protease X," which is required for the activation of a pro-survival factor.

G Hypothetical Off-Target Effect of High-Concentration this compound This compound This compound (High Conc.) ProteaseX Protease X (Off-Target) This compound->ProteaseX inhibition ProSurvivalFactor_active Active Pro-Survival Factor ProteaseX->ProSurvivalFactor_active activates ProSurvivalFactor_inactive Inactive Pro-Survival Factor Apoptosis Apoptosis ProSurvivalFactor_active->Apoptosis inhibits

Caption: Hypothetical pathway of this compound-induced apoptosis.

Experimental Workflow for Investigating Unexpected Cytotoxicity

The following diagram outlines a logical workflow for a researcher who observes unexpected cytotoxicity with this compound.

G Workflow for Investigating Unexpected this compound Cytotoxicity start Unexpected Cytotoxicity Observed check_compound Verify Compound Integrity (Fresh Stock, Purity Analysis) start->check_compound check_assay Perform Orthogonal Cytotoxicity Assays (e.g., MTT, LDH, Neutral Red) check_compound->check_assay cell_free_control Run Cell-Free Assay Control (this compound + Assay Reagents) check_assay->cell_free_control dose_response Perform Detailed Dose-Response (Focus on lower concentrations) cell_free_control->dose_response off_target_analysis Correlate with Off-Target Profile (Is the cell line sensitive to inhibition of other proteases?) dose_response->off_target_analysis conclusion Conclusion: True Cytotoxicity vs. Artifact off_target_analysis->conclusion

Caption: Troubleshooting workflow for unexpected cytotoxicity.

References

Technical Support Center: Ensuring Consistent MM3122 Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure consistent activity of the host cell serine protease inhibitor MM3122 between batches and experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent peptidomimetic inhibitor of several human serine proteases, including transmembrane protease serine 2 (TMPRSS2), matriptase, and hepsin.[1][2][3] Its primary application in recent research has been as an antiviral agent. For viruses like SARS-CoV-2, this compound blocks the TMPRSS2 enzyme from cleaving and activating the viral spike protein.[4][5] This inhibition of spike protein activation prevents the fusion of the viral and cellular membranes, thereby blocking the virus from entering and infecting the host cell.[4][5] By targeting a host protein, this compound may present a higher barrier to the development of viral resistance.[5]

Q2: What are the most critical factors for maintaining the consistency of this compound activity?

A2: The three most critical factors for maintaining consistent activity are proper storage and handling, appropriate solvent selection and solubility, and the integrity of the experimental system. Small molecules can be sensitive to temperature, light, and repeated freeze-thaw cycles.[6] Ensuring the compound is fully dissolved and does not precipitate during the experiment is also crucial for accurate concentration and activity.[7] Finally, the biological components of the assay, such as cells and enzymes, must be healthy and consistent between experiments.

Q3: How should I properly store and handle my stock solutions of this compound?

A3: Proper storage and handling are critical for maintaining the integrity and stability of small molecules like this compound.[7] While specific instructions for this compound should be obtained from the supplier, general best practices include storing stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6] Solutions should be protected from light, and containers should be tightly sealed to prevent solvent evaporation. Before use, thaw aliquots completely and ensure any precipitated material is fully redissolved.

Troubleshooting Inconsistent this compound Activity

Use the following guide to troubleshoot unexpected or inconsistent results in your experiments with this compound.

Initial Checks

Before diving into more complex troubleshooting, verify the following:

  • Calculations: Double-check all dilutions and concentration calculations.

  • Pipetting: Ensure pipettes are calibrated and that pipetting is accurate, especially for small volumes.

  • Protocol Adherence: Confirm that the experimental protocol was followed precisely and in the correct order.[8]

Troubleshooting Flowchart

If initial checks do not resolve the issue, follow the logical progression outlined in the diagram below to identify the potential source of variability.

G cluster_0 Start: Inconsistent this compound Activity cluster_1 Compound Integrity cluster_2 Assay Components & Conditions cluster_3 Experimental Setup cluster_4 Resolution Start Inconsistent Activity Observed Storage Check this compound Storage (Temp, Light, Aliquots) Start->Storage Solubility Verify this compound Solubility (Precipitation, Solvent Choice) Storage->Solubility Storage OK Resolution Problem Identified & Resolved Storage->Resolution Issue Found Age Consider Compound Age and Lot Number Solubility->Age Solubility OK Solubility->Resolution Issue Found Cells Assess Cell Health & Passage Number Age->Cells Compound OK Age->Resolution Issue Found Enzyme Verify Target Enzyme Activity (Positive Control) Cells->Enzyme Cells->Resolution Issue Found Reagents Check Reagent/Buffer Prep (pH, Contamination) Enzyme->Reagents Enzyme->Resolution Issue Found Conditions Confirm Assay Conditions (Temp, Incubation Time) Reagents->Conditions Reagents->Resolution Issue Found Controls Review Controls (Positive, Negative, Vehicle) Conditions->Controls Components OK Conditions->Resolution Issue Found Instrumentation Check Instrument Settings (Wavelength, Calibration) Controls->Instrumentation Controls->Resolution Issue Found Batch Test a Different Batch of this compound Instrumentation->Batch Instrumentation->Resolution Issue Found Batch->Resolution Setup OK

Caption: Troubleshooting workflow for inconsistent this compound activity.

Detailed Troubleshooting Steps

1. Investigate this compound Compound Integrity

  • Question: Could the this compound stock solution have degraded?

    • Action: Review your storage practices. Was the compound stored at the recommended temperature and protected from light? Were small aliquots used to avoid multiple freeze-thaw cycles? If in doubt, prepare a fresh stock solution from a new vial of lyophilized powder.

  • Question: Is the this compound precipitating out of solution?

    • Action: Visually inspect your stock and working solutions for any precipitate. The solubility of a small molecule is highly dependent on the solvent.[7] Ensure you are using a recommended solvent (e.g., DMSO) and that the final concentration in your assay medium does not exceed its solubility limit. The solvent itself can also be toxic to cells or interfere with assays, so a vehicle control is essential.[7]

  • Question: Is there variability between different lots of this compound?

    • Action: If you have access to a different manufacturing lot of this compound, perform a side-by-side comparison with the current lot. While reputable vendors test for structure and purity, subtle differences can sometimes exist.[7]

2. Evaluate Assay Components and Conditions

  • Question: Is the activity of the target protease (e.g., TMPRSS2) consistent?

    • Action: Your assay should include a positive control that confirms the activity of the target enzyme. If the positive control also shows variability, the issue lies with the enzyme or other assay components, not this compound.

  • Question: Are the cells or other biological reagents performing as expected?

    • Action: For cell-based assays, ensure that cells are healthy, within a consistent passage number range, and free from contamination. Cell density at the time of the assay can also impact results.

  • Question: Are the buffers and media prepared correctly?

    • Action: Incorrect pH, ionic strength, or contamination of buffers can significantly alter enzyme activity.[8] Prepare fresh buffers and media if there is any doubt about the quality of the current stocks.

  • Question: Were the assay conditions maintained consistently?

    • Action: Small deviations in temperature or incubation time can lead to large changes in enzyme activity.[6][8] Ensure that all incubation steps are timed accurately and that the temperature is stable and uniform across all samples.

3. Review Experimental Setup and Data Analysis

  • Question: Are the controls behaving as expected?

    • Action: A well-designed experiment includes multiple controls.

      • Negative Control (No Enzyme/Cell): Establishes the background signal.[8]

      • Vehicle Control (Solvent Only): Accounts for any effect of the solvent on the assay system.

      • Positive Control (No Inhibitor): Represents the maximum enzymatic activity.[8]

      • Inconsistent controls point to a systemic issue with the assay itself.

  • Question: Is the instrumentation functioning correctly?

    • Action: Ensure that the plate reader or other instrument is set to the correct wavelength and that it has been recently calibrated.[9] For microplate assays, be aware of potential "plate effects," where wells at the edge of the plate may experience more evaporation.[8]

Key Experimental Protocols

To ensure consistency, it is critical to have a standardized and well-documented protocol. Below is a generalized workflow for assessing this compound activity in a cell-based viral entry assay.

This compound Inhibition of Viral Entry Workflow

G cluster_prep Preparation cluster_treatment Treatment & Infection cluster_incubation Incubation cluster_analysis Analysis A Prepare Serial Dilutions of this compound C Pre-incubate Cells with this compound or Vehicle A->C B Plate Host Cells (e.g., Calu-3) B->C D Infect Cells with Virus (e.g., SARS-CoV-2) C->D E Incubate for a Defined Period (e.g., 48 hours) D->E F Quantify Viral Replication (e.g., qPCR, Plaque Assay) E->F G Calculate IC50 Value F->G

Caption: General workflow for an this compound viral entry inhibition assay.

Quantitative Data Summary

The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50). This value can vary based on the specific experimental conditions.

ParameterCell LineVirus StrainReported IC50Reference
Inhibitory Concentration Calu-3SARS-CoV-2 (wt)~0.01–0.02 µM[2][10]
Inhibitory Concentration Calu-3SARS-CoV-2 (wt)0.03 µM (complete inhibition)[2][10]

Note: These values are for reference only. It is essential to determine the IC50 in your specific assay system. Consistent IC50 values across experiments indicate reliable this compound activity.

By systematically addressing these potential sources of variability, researchers can enhance the reproducibility of their experiments and have greater confidence in the activity of this compound.

References

Validation & Comparative

A Head-to-Head Comparison of MM3122 and Nafamostat Mesylate: Efficacy as Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two serine protease inhibitors, MM3122 and nafamostat (B1217035) mesylate. This analysis is based on publicly available experimental data, focusing on their potential as antiviral agents through the inhibition of host cell proteases.

Both this compound and nafamostat mesylate have garnered significant interest for their ability to inhibit transmembrane protease serine 2 (TMPRSS2), a key host enzyme hijacked by various viruses, including SARS-CoV-2, for cellular entry. By blocking TMPRSS2, these compounds can prevent viral activation and subsequent infection. This guide synthesizes in vitro and in vivo data to offer a comprehensive overview of their comparative efficacy.

Mechanism of Action: Targeting Host-Mediated Viral Entry

This compound is a novel, rationally designed peptidomimetic inhibitor targeting several host cell serine proteases, most notably TMPRSS2, matriptase, and hepsin.[1][2] Its mechanism of action revolves around blocking the enzymatic activity of these proteases, which are crucial for the proteolytic processing of viral glycoproteins, a necessary step for viral entry into host cells.[1][2] By inhibiting these host factors, this compound presents a barrier to viral infection.[2]

Nafamostat mesylate is a synthetic serine protease inhibitor with a broad spectrum of activity.[3] It inhibits a variety of proteases involved in coagulation, fibrinolysis, and inflammation.[4] In the context of viral infections, its efficacy is primarily attributed to the potent inhibition of TMPRSS2, thereby preventing the priming of viral spike proteins and blocking membrane fusion.[3][4]

cluster_virus_entry Viral Entry Pathway cluster_inhibition Inhibitor Action Virus Virus Host_Cell_Receptor Host Cell Receptor (e.g., ACE2) Virus->Host_Cell_Receptor Binding TMPRSS2 TMPRSS2 Host_Cell_Receptor->TMPRSS2 Recruitment Viral_Fusion Viral Fusion & Cell Entry TMPRSS2->Viral_Fusion Spike Protein Cleavage & Activation This compound This compound This compound->TMPRSS2 Nafamostat Nafamostat Nafamostat->TMPRSS2

Figure 1: Simplified signaling pathway of viral entry and inhibition by this compound and nafamostat.

Quantitative Efficacy: A Comparative Overview

The following tables summarize the in vitro inhibitory and antiviral activities of this compound and nafamostat mesylate based on reported half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Table 1: In Vitro Inhibitory Activity Against Key Serine Proteases
CompoundTarget ProteaseIC50Reference
This compound TMPRSS20.34 nM[5]
Matriptase0.31 nM[5]
Hepsin0.19 nM[5]
Nafamostat Mesylate TMPRSS20.27 nM[6]
TMPRSS2~1 nM (in Calu-3 cells)[4]
Table 2: In Vitro Antiviral Efficacy
CompoundVirus/AssayCell LineEC50Reference
This compound SARS-CoV-2Calu-374 nM[5][7]
VSV-SARS-CoV-2 chimeraCalu-30.43 nM[5][7]
MERS-CoV VSV pseudotypeCalu-30.87 nM[5][7]
SARS-CoV-2 (EG.5.1 variant)Calu-3~50-100 nM[1]
Nafamostat Mesylate SARS-CoV-2Calu-3~10 nM[8][9]
SARS-CoV-2VeroE6/TMPRSS222.50 µM
MERS-CoVCalu-35.9 nM[4]
SARS-CoVCalu-31.4 nM[4]

Protease Selectivity Profile

A key aspect of a drug's profile is its selectivity. A comparative analysis of this compound and nafamostat against a panel of 53 serine and cysteine proteases revealed that while both are potent TMPRSS2 inhibitors, there are differences in their broader activity. This compound exhibits potent activity (IC50 in the range of 0.01 to 10 nM) against a limited number of other proteases, including matriptase, hepsin, and plasma kallikrein.[1] Notably, this compound also shows some activity against certain cysteine proteases, which is not observed with nafamostat.[1]

cluster_targets Protease Targets (IC50) This compound This compound TMPRSS2 TMPRSS2 (Potent: 0.01-10 nM) This compound->TMPRSS2 Other_Serine_Proteases Other Serine Proteases (e.g., Matriptase, Hepsin, Trypsin) (Variable Potency) This compound->Other_Serine_Proteases Cysteine_Proteases Cysteine Proteases (e.g., Cathepsins) (Moderate/No Activity) This compound->Cysteine_Proteases Coagulation_Proteases Coagulation Proteases (e.g., Thrombin, Factor Xa) (Decreased activity for this compound) This compound->Coagulation_Proteases Lower Activity Nafamostat Nafamostat Nafamostat->TMPRSS2 Nafamostat->Other_Serine_Proteases Nafamostat->Coagulation_Proteases

Figure 2: Comparative protease selectivity of this compound and nafamostat mesylate.

In Vivo Efficacy

This compound

In a mouse model of COVID-19, intraperitoneal administration of this compound both before (prophylactic) and after (therapeutic) SARS-CoV-2 infection demonstrated significant protective effects.[1][10] These effects included prevention of weight loss, reduction in lung congestion, and decreased lung pathology.[1][10] Prophylactic treatment also led to a reduction in viral titers in the lungs.[1][2]

Nafamostat Mesylate

In vivo studies using mouse models have also demonstrated the efficacy of nafamostat in reducing SARS-CoV-2 infection and associated lung pathology.[11] Pretreatment with nafamostat was shown to effectively reduce virus-induced weight loss, viral replication, and mortality in a transgenic mouse model expressing human ACE2 and TMPRSS2.[12] Another study showed that both intraperitoneal and intranasal administration of nafamostat could inhibit SARS-CoV-2 infection in mice.[11]

Experimental Protocols

This compound In Vitro Antiviral Assay (Calu-3 cells)
  • Cell Seeding: Calu-3 cells are seeded in 24-well plates at a density of 5 x 10^5 cells/well and incubated overnight.[10]

  • Compound Preparation: Serial dilutions of this compound are prepared in the infection medium.

  • Infection: Cells are infected with SARS-CoV-2 (e.g., WA1/2020 or EG.5.1 strains) at a specified plaque-forming unit (PFU) for 1 hour at 37°C.[1][10]

  • Treatment: After removing the virus inoculum, the cells are washed and fresh medium containing the different concentrations of this compound is added.[1]

  • Incubation: The plates are incubated for 48 hours.[10]

  • Quantification: The infectious virus titer in the supernatant is determined to calculate the EC50 value.[10]

Start Start Seed_Cells Seed Calu-3 Cells Start->Seed_Cells Prepare_this compound Prepare this compound Dilutions Seed_Cells->Prepare_this compound Infect_Cells Infect with SARS-CoV-2 Prepare_this compound->Infect_Cells Add_this compound Add this compound Infect_Cells->Add_this compound Incubate Incubate 48h Add_this compound->Incubate Measure_Titer Measure Viral Titer Incubate->Measure_Titer End End Measure_Titer->End

Figure 3: Experimental workflow for the in vitro antiviral assay of this compound.

Nafamostat Mesylate In Vitro Antiviral Assay (Calu-3 cells)
  • Cell Seeding: Calu-3 cells are seeded in multi-well plates.[3]

  • Pre-treatment (Optional but recommended): Cells are pre-treated with various concentrations of nafamostat mesylate for 1 hour prior to infection.[8][13]

  • Infection: SARS-CoV-2 is added to the cells at a specific multiplicity of infection (MOI) for a short duration (e.g., 30 minutes) to allow for viral entry.[8][13]

  • Treatment: The culture medium is replaced with fresh medium containing the same concentrations of nafamostat mesylate.[8][13]

  • Incubation: Plates are incubated for a period of 3 to 5 days.[9][13]

  • Readout: The EC50 is determined based on the visual assessment of the cytopathic effect (CPE).[9][13]

Conclusion

Both this compound and nafamostat mesylate are potent inhibitors of TMPRSS2 with demonstrated antiviral activity against SARS-CoV-2 and other coronaviruses. Based on the available in vitro data, this compound appears to be a highly potent inhibitor of TMPRSS2, with sub-nanomolar IC50 values.[5] While nafamostat also exhibits potent inhibition in the low nanomolar range, some studies suggest this compound may have a slight advantage in potency against the purified enzyme.[5][6]

In cell-based antiviral assays, both compounds show efficacy in the nanomolar range, although the specific EC50 values vary depending on the cell line and viral strain used. In vivo studies in mouse models have provided evidence of the protective effects of both compounds against SARS-CoV-2 infection.

The choice between these inhibitors for further development may depend on a variety of factors including their pharmacokinetic profiles, safety, and broader selectivity. The data presented in this guide offers a foundation for researchers to make informed decisions in the ongoing effort to develop effective host-directed antiviral therapies.

References

MM3122 vs. Remdesivir: A Side-by-Side In Vitro Comparison for SARS-CoV-2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of the in vitro efficacy of two antiviral compounds, MM3122 and remdesivir (B604916), against SARS-CoV-2. The data presented is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antiviral therapeutics.

Executive Summary

This compound, a host cell serine protease inhibitor, and remdesivir, a viral RNA-dependent RNA polymerase (RdRp) inhibitor, represent two distinct mechanistic approaches to combatting SARS-CoV-2. In vitro studies demonstrate that this compound exhibits significantly greater potency in inhibiting wild-type SARS-CoV-2 replication in human lung epithelial cells compared to remdesivir.

In Vitro Efficacy against SARS-CoV-2

The following table summarizes the 50% inhibitory concentration (IC50) of this compound and remdesivir against wild-type (wt) SARS-CoV-2 and the EG.5.1 variant in Calu-3 human lung epithelial cells. Lower IC50 values indicate higher antiviral potency.

CompoundVirus StrainIC50 (µM)Cell LineReference
This compound wt SARS-CoV-2~0.01–0.02Calu-3[1]
EG.5.1~0.05–0.1Calu-3[1]
Remdesivir wt SARS-CoV-2~1Calu-3[1]

Note: The data indicates that this compound is over 50 times more potent than remdesivir against wild-type SARS-CoV-2 in this specific in vitro assay.[1]

Mechanism of Action

The two compounds inhibit SARS-CoV-2 replication through fundamentally different mechanisms, which are visualized in the signaling pathway diagrams below.

This compound is a host-directed therapy that inhibits Transmembrane Serine Protease 2 (TMPRSS2), a human cell surface protein.[1][2][3] SARS-CoV-2 utilizes TMPRSS2 to cleave its spike protein, a necessary step for the fusion of the viral and host cell membranes to initiate infection.[2][3][4] By blocking TMPRSS2, this compound prevents the virus from entering host cells.[2][3]

cluster_host Host Cell cluster_virus SARS-CoV-2 ACE2 ACE2 TMPRSS2 TMPRSS2 Viral Entry Viral Entry TMPRSS2->Viral Entry Enables Spike Protein Spike Protein Spike Protein->ACE2 Binding Spike Protein->TMPRSS2 Cleavage This compound This compound This compound->TMPRSS2 Inhibition Replication Replication Viral Entry->Replication

This compound inhibits the host protease TMPRSS2, preventing viral entry.

Remdesivir , conversely, is a direct-acting antiviral. It is a prodrug that, once inside the host cell, is metabolized into an active triphosphate form that resembles an adenosine (B11128) triphosphate (ATP) nucleotide.[5][6][7] The viral RNA-dependent RNA polymerase (RdRp) enzyme, which is essential for replicating the virus's RNA genome, mistakenly incorporates the remdesivir triphosphate into the new RNA strand.[5][7] This action leads to the premature termination of RNA synthesis, thereby halting viral replication.[5][7]

cluster_host Host Cell Cytoplasm cluster_virus Viral Replication Complex Remdesivir Remdesivir Active Metabolite Active Metabolite Remdesivir->Active Metabolite Metabolism RdRp RdRp Active Metabolite->RdRp Inhibition Viral RNA Viral RNA Viral RNA->RdRp RNA Synthesis RNA Synthesis RdRp->RNA Synthesis

Remdesivir inhibits the viral RdRp enzyme, halting RNA replication.

Experimental Protocols

The following is a summary of the methodology used to determine the in vitro efficacy of this compound and remdesivir.

In Vitro Inhibition Assay in Calu-3 Cells
  • Cell Culture: Calu-3 human lung epithelial cells are plated in 24-well plates.

  • Drug Preparation: this compound and remdesivir are prepared at final concentrations of 30, 10, 3, 1, 0.3, and 0.1 µM. A DMSO control is also included.[1]

  • Infection: Cells are infected with 4,000 plaque-forming units (PFU) of SARS-CoV-2 (either wild-type or EG.5.1 variant) for 1 hour at 37°C and 5% CO2.[1][8]

  • Treatment: After the 1-hour infection period, the virus inoculum is removed, and the cells are washed twice with infection media.[1] Fresh infection media containing the different concentrations of this compound, remdesivir, or DMSO is then added to the respective wells.[1][8]

  • Incubation: The treated and infected cells are incubated for 48 hours.[1][8][9]

  • Quantification of Viral Titer: After 48 hours, the culture supernatant is collected.[1][8] The amount of infectious virus in the supernatant is quantified using a plaque assay on Vero-hACE2 cells.[1]

  • Data Analysis: The IC50 value is calculated based on the reduction in viral titer at different drug concentrations.

Plate Calu-3 Cells Plate Calu-3 Cells Infect with SARS-CoV-2 (1 hr) Infect with SARS-CoV-2 (1 hr) Plate Calu-3 Cells->Infect with SARS-CoV-2 (1 hr) Wash Cells Wash Cells Infect with SARS-CoV-2 (1 hr)->Wash Cells Add Media with Drug Add Media with Drug Wash Cells->Add Media with Drug Incubate (48 hrs) Incubate (48 hrs) Add Media with Drug->Incubate (48 hrs) Collect Supernatant Collect Supernatant Incubate (48 hrs)->Collect Supernatant Plaque Assay Plaque Assay Collect Supernatant->Plaque Assay Calculate IC50 Calculate IC50 Plaque Assay->Calculate IC50

Workflow for the in vitro SARS-CoV-2 inhibition assay.

Conclusion

The in vitro data strongly suggests that this compound is a highly potent inhibitor of SARS-CoV-2 replication in a relevant human lung cell line, with efficacy significantly exceeding that of remdesivir in the described experiments. The distinct, host-directed mechanism of this compound presents a promising alternative to direct-acting antivirals like remdesivir. Further investigation, including in vivo studies and clinical trials, is warranted to fully elucidate the therapeutic potential of this compound.

References

Comparative Analysis of Off-Target Effects: MM3122 Versus Other TMPRSS2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the off-target effects of the novel TMPRSS2 inhibitor MM3122 against other notable TMPRSS2 inhibitors, including Camostat mesylate and Nafamostat mesylate, as well as the plasma kallikrein inhibitor Avoralstat. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these compounds.

Introduction

The transmembrane protease, serine 2 (TMPRSS2) is a critical host cell factor for the entry of various respiratory viruses, including SARS-CoV-2 and influenza viruses, making it a prime target for antiviral drug development.[1] While on-target potency is crucial, an ideal therapeutic candidate must also exhibit a high degree of selectivity to minimize off-target effects and potential toxicity. This guide examines the selectivity and off-target profiles of this compound, a potent ketobenzothiazole inhibitor of TMPRSS2, in comparison to other relevant inhibitors.[2]

This compound was developed as a potent inhibitor of TMPRSS2, matriptase, and hepsin.[3][4] In contrast, Camostat and Nafamostat are broader-spectrum serine protease inhibitors that have been repurposed for antiviral research.[2][5] Avoralstat, developed for hereditary angioedema (HAE), is a potent inhibitor of plasma kallikrein.[6][7] Understanding the distinct selectivity profiles of these molecules is essential for predicting their clinical potential and safety.

Quantitative Comparison of Inhibitor Selectivity

The following table summarizes the inhibitory activity (IC50) of this compound, Camostat mesylate, and Nafamostat mesylate against a panel of serine and cysteine proteases. This data provides a direct comparison of their selectivity.

Target ProteaseThis compound IC50 (nM)Camostat mesylate IC50 (nM)Nafamostat mesylate IC50 (nM)
Primary Targets
TMPRSS20.34PotentPotent
MatriptasePotentModeratePotent
HepsinPotentWeakWeak
Key Off-Targets (Serine Proteases)
Matriptase-2PotentWeakWeak
Plasma KallikreinPotentPotentPotent
TrypsinPotentPotentPotent
Tryptase β2PotentWeakPotent
Tryptase γ1PotentWeakPotent
Factor XaModerateWeakPotent
ThrombinWeakWeakPotent
PlasminModeratePotentPotent
Kallikrein 1 (KLK1)ModerateModerateModerate
Kallikrein 5 (KLK5)ModerateWeakModerate
Kallikrein 14 (KLK14)ModerateWeakModerate
HGFAModerateWeakWeak
Cysteine Proteases
Cathepsin SModerateInactiveInactive
Cathepsin CWeakInactiveInactive
Cathepsin LWeakInactiveInactive
PapainWeakInactiveInactive

Potency Categories: Potent (IC50: 0.05 - 10 nM), Moderate (IC50: 10 - 1,000 nM), Weak (IC50: > 1,000 nM). Data derived from a protease selectivity profile study.[1][8]

In-Depth Inhibitor Profiles

This compound

This compound is a novel, potent inhibitor of several host cell serine proteases, including TMPRSS2, matriptase, and hepsin.[3][4] Its high potency against TMPRSS2 is a key feature for its antiviral activity.

Off-Target Profile: A comprehensive screening against a panel of 53 proteases revealed that this compound has potent activity (IC50 between 0.05 and 10 nM) against a limited number of other serine proteases, including matriptase-2, plasma kallikrein, trypsin, tryptase β2, and tryptase γ1.[1][8] It displays moderate inhibitory activity (IC50 between 10 nM and 1 µM) against hepatocyte growth factor activator (HGFA), factor Xa, several kallikreins (KLK1, KLK5, KLK14), and plasmin.[1] Notably, this compound shows desired selectivity over the coagulation proteases thrombin and factor Xa when compared to a related compound, MM3144.[1] Unlike Camostat and Nafamostat, this compound shows some weak inhibitory activity against certain cysteine proteases, such as cathepsins S, C, and L, and papain.[1][8] In a 7-day acute toxicity study in mice, this compound was well-tolerated with no observed adverse effects at doses up to 100 mg/kg.

Camostat Mesylate

Camostat mesylate is an orally active serine protease inhibitor that has been clinically used for chronic pancreatitis and reflux esophagitis.[5] It functions as a prodrug, which is rapidly metabolized to its active form, 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA).[9]

Off-Target Profile: Camostat mesylate is known to inhibit trypsin and various inflammatory proteases, including plasmin, kallikrein, and thrombin. The protease selectivity profiling shows it has potent activity against trypsin and plasma kallikrein, and moderate activity against plasmin and KLK1.[1] It is a less potent inhibitor of matriptase, hepsin, and other related proteases compared to this compound.[1] A significant difference is its lack of activity against the tested cysteine proteases.[1][8] Clinically, Camostat is considered to have a good safety profile with few, mild adverse effects.[5]

Nafamostat Mesylate

Nafamostat mesylate is a broad-spectrum synthetic serine protease inhibitor. It has been used for indications such as pancreatitis and as an anticoagulant.[10]

Off-Target Profile: Nafamostat is a less selective inhibitor compared to this compound and Camostat. It potently inhibits a wide range of serine proteases, including TMPRSS2, matriptase, trypsin, plasma kallikrein, tryptases, and key coagulation factors like thrombin and Factor Xa.[1][11] This broad activity, particularly on coagulation factors, contributes to its use as an anticoagulant but also to a higher potential for off-target effects.[11] Clinically, the use of Nafamostat is associated with a number of side effects, including a notable risk of hyperkalemia, as well as potential hematological, gastrointestinal, and allergic reactions.[12]

Avoralstat (BCX4161)

Avoralstat is a potent, small-molecule inhibitor of plasma kallikrein developed for the prophylactic treatment of hereditary angioedema (HAE).[7][13] Its development for HAE was discontinued (B1498344) due to a lack of efficacy in a Phase 3 trial.[14]

Off-Target Profile: The primary target of Avoralstat is plasma kallikrein.[7] While plasma kallikrein is one of the off-targets for this compound, Camostat, and Nafamostat, detailed data on Avoralstat's activity against a broad panel of other proteases, including TMPRSS2, is not readily available. In clinical studies, Avoralstat was generally well-tolerated, with some gastrointestinal adverse events reported at higher doses.[15]

Signaling Pathways and Experimental Workflows

G Viral Entry and Inhibition Pathway cluster_virus SARS-CoV-2 cluster_host Host Cell cluster_inhibitors Inhibitors Spike Spike Protein ACE2 ACE2 Receptor Spike->ACE2 TMPRSS2 TMPRSS2 Spike->TMPRSS2 2. Priming/Cleavage Viral_Entry Viral Entry TMPRSS2->Viral_Entry 3. Facilitates Membrane Fusion This compound This compound This compound->TMPRSS2 Inhibition Camostat Camostat Camostat->TMPRSS2 Inhibition Nafamostat Nafamostat Nafamostat->TMPRSS2 Inhibition

Caption: Viral entry pathway via TMPRSS2 and point of inhibition.

G Protease Selectivity Profiling Workflow Inhibitor Test Inhibitor (e.g., this compound) Assay_Plate Microtiter Plate Incubation Inhibitor->Assay_Plate Protease_Panel Panel of Recombinant Proteases (e.g., TMPRSS2, Trypsin, Thrombin, etc.) Protease_Panel->Assay_Plate Substrate Fluorogenic Substrate Substrate->Assay_Plate Reader Fluorescence Plate Reader Assay_Plate->Reader Measure Fluorescence Data_Analysis Data Analysis (IC50 Calculation) Reader->Data_Analysis Kinetic Data

Caption: General workflow for protease inhibitor selectivity screening.

Experimental Protocols

Protease Inhibition Assay (General Protocol)

This protocol describes a general method for determining the inhibitory potency (IC50) of a compound against a panel of proteases using a fluorogenic substrate.

1. Reagents and Materials:

  • Test inhibitors (this compound, Camostat mesylate, Nafamostat mesylate) dissolved in DMSO to create stock solutions.

  • Recombinant human proteases (e.g., TMPRSS2, trypsin, thrombin, etc.).

  • Appropriate fluorogenic peptide substrate for each protease.

  • Assay buffer (e.g., Tris-HCl or HEPES with appropriate pH and additives like CaCl2 or NaCl).

  • 96-well black, flat-bottom assay plates.

  • Fluorescence microplate reader.

2. Procedure:

  • Compound Preparation: A serial dilution of each test inhibitor is prepared in the assay buffer. A DMSO control (vehicle) is also included.

  • Enzyme Preparation: The recombinant protease is diluted to a pre-determined optimal concentration in the assay buffer.

  • Assay Reaction:

    • Add a defined volume of the diluted test inhibitor or vehicle control to the wells of the 96-well plate.

    • Add the diluted enzyme solution to each well and incubate for a specified period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Data Acquisition: Immediately place the plate in a fluorescence microplate reader. The increase in fluorescence, corresponding to the cleavage of the substrate by the protease, is monitored kinetically over time (e.g., every minute for 30-60 minutes).

  • Data Analysis:

    • The initial reaction velocity (rate of fluorescence increase) is calculated for each inhibitor concentration.

    • The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the vehicle control.

    • The half-maximal inhibitory concentration (IC50) value is calculated by fitting the concentration-response data to a suitable nonlinear regression model (e.g., four-parameter logistic equation).

Conclusion

This compound demonstrates a distinct and more selective profile compared to the broader-spectrum inhibitors Camostat mesylate and Nafamostat mesylate. While all three potently inhibit TMPRSS2, this compound shows high potency against a smaller, more defined set of related serine proteases.[1][8] In contrast, Nafamostat inhibits a wide array of proteases, including crucial components of the coagulation cascade, which aligns with its observed clinical side effects.[1][11][12] Camostat presents an intermediate profile.[1] The focused activity of this compound, coupled with its favorable in vivo safety profile in preclinical studies, suggests a potentially lower risk of off-target effects. This makes this compound a promising candidate for further development as a selective antiviral agent targeting host-dependent viral entry mechanisms. The development of selective inhibitors that avoid off-target effects remains a critical challenge in the field.[16]

References

MM3122: A Comparative Analysis of Cross-Reactivity with Host Proteases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

MM3122 is a novel, potent peptidomimetic inhibitor primarily targeting host cell serine proteases crucial for viral entry, such as Transmembrane Protease Serine 2 (TMPRSS2), matriptase, and hepsin.[1][2][3] Its efficacy against SARS-CoV-2 has been demonstrated, positioning it as a promising candidate for antiviral therapy.[1][4] This guide provides a detailed comparison of this compound's cross-reactivity with other host proteases, supported by experimental data, to aid researchers in evaluating its specificity and potential off-target effects.

Potency and Selectivity Profile

This compound exhibits subnanomolar potency against its primary targets, TMPRSS2, matriptase, and hepsin.[1][2][3][5] A comprehensive analysis of its interaction with a broad panel of 53 human serine and cysteine proteases reveals a distinct selectivity profile. The inhibitory activity of this compound is categorized into high, moderate, and low potency, providing a clear overview of its specificity.

High-Potency Interactions (IC50: 0.01 - 10 nM)

Beyond its intended targets, this compound demonstrates potent inhibition against a limited number of other proteases. This high-potency off-target activity is a critical consideration for further development and therapeutic application.

Target ProteaseIC50 (nM)Protease Class
TMPRSS20.34Serine Protease
MatriptasePotent (Specific value not cited)Serine Protease
HepsinPotent (Specific value not cited)Serine Protease
Matriptase-20.01 - 10Serine Protease
Plasma Kallikrein0.01 - 10Serine Protease
Seven other proteases0.01 - 10Serine Protease
Moderate-Potency Interactions (IC50: 10 nM - 1 µM)

This compound shows moderate inhibitory activity against several proteases involved in various physiological processes. These interactions are noteworthy and may contribute to the overall pharmacological profile of the compound.

Target ProteaseIC50 (nM)Protease Class
HGFA10 - 1000Serine Protease
Factor Xa10 - 1000Serine Protease
Kallikrein 1 (KLK1)10 - 1000Serine Protease
Kallikrein 5 (KLK5)10 - 1000Serine Protease
Kallikrein 14 (KLK14)10 - 1000Serine Protease
Plasmin10 - 1000Serine Protease
Proteinase K10 - 1000Serine Protease
Cathepsin S590Cysteine Protease
Low-Potency and Cysteine Protease Interactions (IC50 > 1 µM)

A distinguishing feature of this compound is its inhibitory activity against certain cysteine proteases, a characteristic not observed in other TMPRSS2 inhibitors like Camostat and Nafamostat.[1][6] While at a lower potency, this cross-reactivity warrants consideration.

Target ProteaseIC50 (µM)Protease Class
Cathepsin C1.4Cysteine Protease
Papain1.1Cysteine Protease
Cathepsin L12.8Cysteine Protease

Notably, this compound displays desirable selectivity against key coagulation serine proteases like thrombin, with decreased activity observed compared to its primary targets.[1] This selectivity profile is an improvement over other similar compounds, such as MM3144.[1]

Experimental Protocols

The cross-reactivity data for this compound was generated through standardized in vitro enzyme inhibition assays.

Enzyme Inhibition Assay:

The half-maximal inhibitory concentration (IC50) values of this compound against a panel of 47 serine and cysteine proteases were determined by Reaction Biology Corp. (Malvern, PA).[1][3][6] The general workflow for such an assay is as follows:

  • Enzyme and Substrate Preparation: Recombinant human proteases and their corresponding fluorogenic substrates are prepared in an appropriate assay buffer.

  • Compound Dilution: this compound is serially diluted to a range of concentrations.

  • Assay Reaction: The protease, substrate, and this compound are combined in microplates. The enzymatic reaction is initiated, and the fluorescence signal, indicating substrate cleavage, is monitored over time using a plate reader.

  • Data Analysis: The rate of reaction is calculated for each concentration of this compound. The IC50 value is then determined by fitting the dose-response curve to a suitable pharmacological model.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the IC50 of this compound against a panel of proteases.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Recombinant Proteases D Combine Protease, Substrate, and this compound in Microplate A->D B Fluorogenic Substrates B->D C This compound Serial Dilutions C->D E Incubate and Monitor Fluorescence D->E F Calculate Reaction Rates E->F G Generate Dose-Response Curve F->G H Determine IC50 Value G->H

Caption: Workflow for IC50 Determination of this compound.

This compound Signaling and Viral Entry Inhibition

This compound's primary mechanism of antiviral activity is the inhibition of host proteases that are essential for the proteolytic processing of viral surface glycoproteins, a critical step for viral entry into host cells. The diagram below outlines this inhibitory action in the context of SARS-CoV-2.

G cluster_host Host Cell cluster_virus SARS-CoV-2 TMPRSS2 TMPRSS2 Spike Spike Protein TMPRSS2->Spike Cleavage ACE2 ACE2 Receptor HostMembrane Host Cell Membrane Spike->ACE2 Binding Spike->HostMembrane Membrane Fusion & Viral Entry This compound This compound This compound->TMPRSS2 Inhibition

Caption: this compound Inhibition of SARS-CoV-2 Entry Pathway.

References

Validating the Antiviral Activity of MM3122 in Primary Human Airway Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiviral activity of MM3122 with alternative antiviral agents against SARS-CoV-2 in primary human airway epithelial cells. The data presented is supported by detailed experimental protocols to aid in the replication and further investigation of these findings.

Executive Summary

This compound is a novel, potent, small-molecule inhibitor of the human transmembrane protease serine 2 (TMPRSS2).[1][2][3] This host-directed antiviral strategy prevents the proteolytic cleavage of the SARS-CoV-2 spike protein, a critical step for viral entry into lung cells.[1][2][3] In vitro studies have demonstrated that this compound exhibits potent antiviral activity against SARS-CoV-2, including various variants, in human lung epithelial cells.[4][5][6] This guide compares the efficacy of this compound with other notable antiviral compounds, including Remdesivir, Molnupiravir, Camostat Mesylate, Nafamostat Mesylate, and Paxlovid (Nirmatrelvir/Ritonavir), in relevant preclinical models.

Comparative Antiviral Activity

The following tables summarize the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) values for this compound and its comparators against SARS-CoV-2 in primary human airway epithelial cells or the closely related Calu-3 human lung epithelial cell line. Lower values indicate higher potency.

Table 1: Antiviral Activity of this compound and Comparators in Human Lung Epithelial Cells (Calu-3)

CompoundTargetVirus StrainEC50/IC50 (µM)Cell LineReference
This compound TMPRSS2 Wild-Type ~0.01-0.02 (IC50) Calu-3 [7]
RemdesivirRNA-dependent RNA polymerase (RdRp)Wild-Type~1 (IC50)Calu-3[7]
Molnupiravir (EIDD-1931)RNA-dependent RNA polymerase (RdRp)Wild-Type0.09 (IC50)Calu-3[8]
Camostat MesylateTMPRSS2Wild-TypeNot explicitly stated in µM, but effectiveCalu-3[9]
Nafamostat MesylateTMPRSS2Wild-TypeNot explicitly stated in µM, but effectiveCalu-3[3]
Nirmatrelvir (Paxlovid)Main protease (Mpro/3CLpro)Multiple VariantsNot explicitly stated in µM for Calu-3Not specified[10][11]

Table 2: Antiviral Activity of Comparators in Primary Human Airway Epithelial (HAE) Cells

CompoundTargetVirus StrainEC50/IC50 (µM)Cell ModelReference
RemdesivirRNA-dependent RNA polymerase (RdRp)Clinical Isolate0.0099 (EC50)Primary HAE Cells[1]
Molnupiravir (EIDD-1931)RNA-dependent RNA polymerase (RdRp)SARS-CoV0.14 (IC50)Primary HAE Cells[8]
Molnupiravir (EIDD-1931)MERS-CoV0.024 (IC50)Primary HAE Cells[8]
Camostat MesylateTMPRSS2Influenza AEffective at 10 µg/mLPrimary Human Tracheal Epithelial Cells[5]
Nafamostat MesylateTMPRSS2SARS-CoV-2Effective at 0.2 µM3D Human Airway Epithelia Model[12]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental procedures, the following diagrams are provided.

cluster_virus SARS-CoV-2 cluster_host Host Cell (Primary Human Airway Epithelial Cell) Spike Protein Spike Protein ACE2 ACE2 Spike Protein->ACE2 1. Binding TMPRSS2 TMPRSS2 Spike Protein->TMPRSS2 2. Priming/Cleavage Viral Entry Viral Entry TMPRSS2->Viral Entry 3. Facilitates This compound This compound This compound->TMPRSS2 Inhibition Start Start Culture Primary HAE Cells at ALI Culture Primary HAE Cells at ALI Start->Culture Primary HAE Cells at ALI Pre-treat with Antiviral Compound Pre-treat with Antiviral Compound Culture Primary HAE Cells at ALI->Pre-treat with Antiviral Compound Infect with SARS-CoV-2 Infect with SARS-CoV-2 Pre-treat with Antiviral Compound->Infect with SARS-CoV-2 Incubate and Collect Samples Incubate and Collect Samples Infect with SARS-CoV-2->Incubate and Collect Samples Quantify Viral Load (RT-qPCR/TCID50) Quantify Viral Load (RT-qPCR/TCID50) Incubate and Collect Samples->Quantify Viral Load (RT-qPCR/TCID50) Analyze Data (EC50/IC50) Analyze Data (EC50/IC50) Quantify Viral Load (RT-qPCR/TCID50)->Analyze Data (EC50/IC50) End End Analyze Data (EC50/IC50)->End

References

MM3122 in Combination with Antiviral Drugs: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel viral threats necessitates the exploration of innovative therapeutic strategies. One such promising agent is MM3122, a potent host-cell serine protease inhibitor. This guide provides a comprehensive comparison of this compound's efficacy, both as a standalone treatment and in the context of potential combination therapies with other antiviral drugs. The information is supported by available experimental data to aid in research and development efforts.

Executive Summary

This compound is a small molecule inhibitor that targets host cell serine proteases, primarily Transmembrane Protease, Serine 2 (TMPRSS2), as well as matriptase and hepsin.[1] By inhibiting these proteases, this compound effectively blocks the proteolytic processing of viral glycoproteins that is essential for the entry of several viruses, including SARS-CoV-2, into host cells.[1][2] Preclinical studies have demonstrated the potent in vitro and in vivo efficacy of this compound against SARS-CoV-2 and its variants. While direct experimental data on the synergistic effects of this compound in combination with other specific antiviral drugs is not yet publicly available, studies with other TMPRSS2 inhibitors suggest a strong potential for enhanced efficacy and a higher barrier to the development of viral resistance when used in combination with direct-acting antivirals. One study noted that researchers are testing this compound in mice in combination with other treatments targeting other key viral components to develop a broad-spectrum antiviral therapy.[2][3]

Mechanism of Action: Targeting Host-Mediated Viral Entry

This compound's mechanism of action centers on the inhibition of host-cell proteases, a strategy that offers the advantage of being less susceptible to viral mutations compared to drugs that target viral proteins directly. The primary target, TMPRSS2, is crucial for the activation of the spike protein of coronaviruses, enabling the fusion of the viral and cellular membranes.[2] By blocking this essential step, this compound prevents viral entry and subsequent replication.

The signaling pathway for viral entry and the inhibitory action of this compound is depicted below.

cluster_virus SARS-CoV-2 cluster_host Host Cell cluster_drug Therapeutic Intervention Virus Virus Spike Protein Spike Protein Virus->Spike Protein has ACE2 ACE2 Spike Protein->ACE2 binds to Viral Entry Viral Entry Spike Protein->Viral Entry mediates TMPRSS2 TMPRSS2 ACE2->TMPRSS2 co-localized with TMPRSS2->Spike Protein cleaves & activates This compound This compound This compound->TMPRSS2 inhibits

Fig. 1: Mechanism of SARS-CoV-2 entry and inhibition by this compound.

Comparative Efficacy of this compound

In Vitro Studies

In vitro studies have highlighted the potent antiviral activity of this compound against SARS-CoV-2. A key study directly compared the efficacy of this compound with remdesivir (B604916), a direct-acting antiviral that inhibits the viral RNA-dependent RNA polymerase, in human lung epithelial cells (Calu-3).

CompoundVirus StrainIC50 (µM)Reference
This compound SARS-CoV-2 (wt)~0.01–0.02[1]
Remdesivir SARS-CoV-2 (wt)~1[1]
This compound SARS-CoV-2 (EG.5.1)~0.05–0.1[1]

Table 1: In Vitro Antiviral Activity of this compound and Remdesivir against SARS-CoV-2 in Calu-3 cells. [1]

The data clearly indicates that this compound is significantly more potent than remdesivir in this in vitro model, with an IC50 value more than 50 times lower against the wild-type SARS-CoV-2.[1] At a concentration of 0.03 µM, this compound completely inhibited viral replication.[1]

In Vivo Studies

The efficacy of this compound has also been evaluated in a mouse model of COVID-19. Administration of this compound both before (prophylactic) and after (therapeutic) SARS-CoV-2 infection demonstrated significant protective effects.

Treatment GroupDosageKey FindingsReference
This compound (Prophylactic) 50 mg/kg or 100 mg/kgSignificant reduction in weight loss, lung congestion, and inflammation. Reduced virus titers in the lungs.[1]
This compound (Therapeutic) 50 mg/kg or 100 mg/kgSignificant reduction in weight loss, lung congestion, and inflammation.[1]

Table 2: In Vivo Efficacy of this compound in a SARS-CoV-2 Mouse Model. [1]

These findings underscore the potential of this compound as both a prophylactic and a therapeutic agent against SARS-CoV-2 infection.

Potential for Combination Therapy

The distinct mechanisms of action of this compound (a host-directed entry inhibitor) and direct-acting antivirals (targeting viral replication machinery) provide a strong rationale for combination therapy. While direct experimental data for this compound combinations is pending, studies with other TMPRSS2 inhibitors like camostat (B1201512) and nafamostat (B1217035) have shown synergistic effects when combined with antivirals such as remdesivir and molnupiravir.[4][5] Such combinations could potentially:

  • Enhance Antiviral Efficacy: By targeting two different essential steps in the viral life cycle, the combined effect could be greater than the sum of the individual drugs.

  • Reduce the Emergence of Drug Resistance: A multi-target approach makes it more difficult for the virus to develop mutations that confer resistance to both drugs simultaneously.

  • Allow for Lower Doses: Synergistic effects may allow for the use of lower doses of each drug, potentially reducing the risk of dose-related toxicity.

The workflow for evaluating such combination therapies is outlined below.

Start Start InVitro_Studies In Vitro Combination Screening (e.g., Calu-3 cells) Start->InVitro_Studies Synergy_Analysis Synergy/Antagonism Analysis (e.g., Bliss, Loewe models) InVitro_Studies->Synergy_Analysis InVivo_Studies In Vivo Combination Efficacy (e.g., Mouse Model) Synergy_Analysis->InVivo_Studies If Synergistic PK_PD_Modeling Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling InVivo_Studies->PK_PD_Modeling Optimal_Dosing Determine Optimal Dosing Regimen PK_PD_Modeling->Optimal_Dosing End End Optimal_Dosing->End

Fig. 2: Experimental workflow for evaluating combination antiviral therapies.

Experimental Protocols

In Vitro Antiviral Assay (Calu-3 Cells)
  • Cell Line: Calu-3 human lung epithelial cells.

  • Virus: SARS-CoV-2 (e.g., wild-type or variants of concern).

  • Procedure:

    • Calu-3 cells are seeded in 24-well plates.

    • Cells are infected with SARS-CoV-2 at a specified multiplicity of infection (e.g., 4,000 PFU) for 1 hour at 37°C.[1]

    • The virus inoculum is removed, and the cells are washed twice.[1]

    • Fresh infection media containing serial dilutions of this compound, a comparator drug (e.g., remdesivir), or DMSO (vehicle control) is added to the wells.[1]

    • After 48 hours of incubation, the culture supernatant is collected.[1]

    • Infectious virus titers in the supernatant are quantified by plaque assay on Vero-hACE2-hTMPRSS2 cells.[1]

    • The 50% inhibitory concentration (IC50) is calculated from the dose-response curves.[1]

In Vivo Mouse Model of COVID-19
  • Animal Model: Aged (e.g., 11- to 12-month-old) female mice.

  • Virus: Mouse-adapted SARS-CoV-2 strain (e.g., MA10).

  • Procedure:

    • Prophylactic Treatment: Mice are administered this compound (e.g., 50 mg/kg or 100 mg/kg) via intraperitoneal (IP) injection 30 minutes prior to infection.[1]

    • Therapeutic Treatment: Mice are administered this compound 24 hours after infection.[1]

    • Infection: Mice are anesthetized and intranasally inoculated with SARS-CoV-2 (e.g., 1,000 PFU).

    • Monitoring: Mice are monitored daily for weight loss and signs of disease.[1]

    • Endpoint Analysis (Day 5 post-infection):

      • Mice are euthanized.[1]

      • Lungs are collected for assessment of virus titers, inflammatory cytokine and chemokine levels, and histological analysis.[1]

Conclusion

This compound is a highly potent inhibitor of SARS-CoV-2 entry with demonstrated efficacy in preclinical models. Its host-directed mechanism of action makes it an attractive candidate for antiviral therapy, both as a monotherapy and potentially as part of a combination regimen. While direct comparative data for this compound in combination with other antivirals is eagerly awaited, the existing evidence from related TMPRSS2 inhibitors strongly supports the investigation of such combinations. Further research is warranted to explore the full therapeutic potential of this compound and its role in the armamentarium against current and future viral threats.

References

Comparative Pharmacokinetics of MM3122: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the pharmacokinetic properties of MM3122, a novel inhibitor of Transmembrane Protease, Serine 2 (TMPRSS2), against other relevant compounds. It is intended for researchers, scientists, and drug development professionals working on antiviral therapies, particularly for respiratory viruses like SARS-CoV-2.

Executive Summary

This compound is a potent TMPRSS2 inhibitor that has demonstrated promising preclinical pharmacokinetic properties, including a notable half-life in both plasma and lung tissue. This guide compares the available pharmacokinetic data of this compound with other TMPRSS2 inhibitors, Camostat and Nafamostat. Due to variations in experimental species and routes of administration in the available literature, a direct head-to-head comparison presents challenges. However, the data summarized herein provides valuable insights into the distinct profiles of these compounds. This guide also outlines a detailed experimental protocol for conducting pharmacokinetic studies in a murine model and includes visualizations of the underlying mechanism of action and experimental workflow.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the available pharmacokinetic parameters for this compound and its comparators. It is important to note that the data are derived from different studies with varying experimental conditions, which should be considered when making comparisons.

CompoundSpeciesRoute of AdministrationDoseT½ (half-life)Cmax (Maximum Concentration)Tmax (Time to Maximum Concentration)AUC (Area Under the Curve)Clearance (CL)Volume of Distribution (Vd)
This compound MouseIntraperitoneal (IP)16.7 mg/kg8.6 h (plasma), 7.5 h (lung)[1]N/AN/AN/AN/AN/A
Camostat (as GBPA) HumanOral600 mg0.962 - 1.58 h[2]N/AN/AN/AN/AN/A
Nafamostat RatIntravenous (IV)2 mg/kg1.39 h[3][4]N/AN/AN/AN/AN/A
Nafamostat RatOral20 mg/kgN/A~1.0 h[3]N/ALow (Bioavailability ~0.95%)[3]N/AN/A

N/A: Not available in the reviewed literature. GBPA (4-(4-guanidinobenzoyloxy)phenylacetic acid) is the active metabolite of Camostat.

Experimental Protocols

This section details a standard protocol for a pharmacokinetic study of a small molecule inhibitor in a murine model, applicable for compounds like this compound.

Animal Model and Housing
  • Species: Male or female BALB/c mice, 8-12 weeks old.

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle, and access to standard chow and water ad libitum. A minimum of 3-5 animals per time point is recommended.

Compound Formulation and Administration
  • Formulation: The test compound (e.g., this compound) is formulated in a suitable vehicle (e.g., a solution of 10% DMSO, 40% PEG300, and 50% saline).

  • Administration:

    • Intravenous (IV): Administered as a single bolus dose via the tail vein.

    • Oral (PO): Administered via oral gavage using a suitable gavage needle.

    • Intraperitoneal (IP): Administered as a single injection into the peritoneal cavity.

Dosing
  • A minimum of two doses, a low and a high dose, should be evaluated to assess dose-dependency. The doses should be non-toxic but high enough for quantification.

Sample Collection
  • Blood Sampling: Serial blood samples (approximately 50-100 µL) are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from the saphenous or submandibular vein. Blood is collected into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Blood samples are centrifuged (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.

  • Tissue Collection: At the terminal time point, animals are euthanized, and tissues of interest (e.g., lungs, liver, kidneys) are collected, weighed, and snap-frozen in liquid nitrogen, then stored at -80°C.

Sample Analysis
  • Sample Preparation: Plasma and tissue homogenate samples are prepared for analysis, often involving protein precipitation with a solvent like acetonitrile. An internal standard is added to each sample to ensure accuracy.

  • Quantification: The concentration of the test compound in the samples is determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[5][6][7][8]

Pharmacokinetic Analysis
  • The plasma concentration-time data are analyzed using non-compartmental analysis to determine key pharmacokinetic parameters, including T½, Cmax, Tmax, AUC, clearance, and volume of distribution.

Mandatory Visualization

Signaling Pathway of TMPRSS2 Inhibition

cluster_0 Host Cell cluster_1 SARS-CoV-2 ACE2 ACE2 Receptor TMPRSS2 TMPRSS2 Protease Spike_Protein Spike Protein (S1/S2) TMPRSS2->Spike_Protein Cleavage & Activation Cell_Membrane Cell Membrane Viral_Entry Viral Genome Release into Cytoplasm Replication Viral Replication Viral_Entry->Replication Virus Virus Particle Spike_Protein->ACE2 Binding Spike_Protein->Viral_Entry Membrane Fusion This compound This compound This compound->TMPRSS2 Inhibition

Caption: this compound inhibits TMPRSS2, preventing viral entry.

Experimental Workflow for a Pharmacokinetic Study

cluster_workflow Pharmacokinetic Study Workflow Formulation Compound Formulation Dosing Animal Dosing (IV, PO, IP) Formulation->Dosing Sampling Blood & Tissue Sampling Dosing->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis PK_Analysis Pharmacokinetic Parameter Calculation Analysis->PK_Analysis Report Data Reporting & Interpretation PK_Analysis->Report

Caption: Workflow of a typical preclinical pharmacokinetic study.

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of MM3122

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, a specific Safety Data Sheet (SDS) for the compound MM3122 is not publicly available. The following guidance is based on established best practices for the handling and disposal of novel, biologically active small molecule inhibitors in a laboratory setting, and incorporates safety information from analogous compounds. All personnel must consult with their institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals regarding the proper disposal of the experimental compound this compound. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.

Immediate Safety and Handling Precautions

Given that this compound is a potent, biologically active small molecule inhibitor, it should be handled with care. Based on the safety data for the functionally similar compound, Camostat mesylate, this compound should be treated as a potentially toxic and irritating substance.[1][2][3][4][5]

Personal Protective Equipment (PPE):

  • Eye Protection: Safety goggles or a face shield should be worn at all times.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are mandatory.

  • Body Protection: A lab coat must be worn.

  • Respiratory Protection: If handling the compound as a powder outside of a certified chemical fume hood, a respirator may be necessary.

Quantitative Data Summary for Analogous Compound (Camostat Mesylate)

The following table summarizes key toxicological and hazard data for Camostat mesylate, a compound with a similar mechanism of action to this compound. This information underscores the need for cautious handling and disposal of such chemical entities.

ParameterInformationSource(s)
Hazard Description Toxic. Moderate to severe irritant to the skin and eyes.[1]
Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H400: Very toxic to aquatic life.[3][5]
Acute Oral Toxicity (Rat) LD50: 3 g/kg[3][4]
Combustion Products Emits toxic fumes, including carbon monoxide.[1]

Experimental Protocols: Disposal Workflow

The proper disposal of this compound should be approached as a systematic process to ensure safety and compliance. The following workflow outlines the necessary steps from waste generation to final disposal.

  • Treat as Hazardous Waste: In the absence of specific data to the contrary, all this compound waste must be treated as hazardous chemical waste.[6]

  • Designated Waste Containers:

    • Liquid Waste: Collect all solutions containing this compound (e.g., unused stock solutions, experimental media) in a designated, leak-proof, and chemically compatible container.[6]

    • Solid Waste: All materials contaminated with this compound, such as pipette tips, tubes, gloves, and paper towels, should be collected in a separate, clearly labeled hazardous waste container.[6]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation. Follow any additional labeling requirements from your institution's EHS department.

  • Designated Storage Area: Store waste containers in a designated, secure area away from general laboratory traffic.

  • Ventilation: Ensure the storage area is well-ventilated.

  • Secondary Containment: It is best practice to use secondary containment for liquid waste containers to mitigate spills.

  • Contact EHS: Follow your institution's specific procedures for requesting a chemical waste pickup.[6] Do not attempt to dispose of this compound waste through standard trash or down the drain.

  • Waste Manifest: Your EHS department will provide the necessary documentation for waste tracking and disposal.

  • Rinsing: A container that held this compound is not considered "empty" until it has been properly decontaminated. The first rinse of an "empty" container must be collected and disposed of as hazardous liquid waste.[6]

  • Disposal of Rinsed Containers: After thorough rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[6]

This compound Disposal Workflow Diagram

MM3122_Disposal_Workflow This compound Disposal Decision Workflow cluster_generation Waste Generation cluster_collection Collection & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start This compound Waste Generated (Liquid or Solid) segregate Segregate Waste (Treat as Hazardous) start->segregate liquid_waste Collect Liquid Waste in Labeled, Leak-Proof Container segregate->liquid_waste Liquid solid_waste Collect Solid Waste in Labeled Hazardous Waste Bag/Container segregate->solid_waste Solid store Store in Designated, Secure, & Ventilated Area liquid_waste->store solid_waste->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs disposal Proper Disposal by Approved Vendor contact_ehs->disposal

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Guidance for Handling MM3122

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in humans.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling MM3122. As a potent and selective inhibitor of the transmembrane protease serine 2 (TMPRSS2), proper handling and disposal are paramount to ensure personnel safety and prevent environmental contamination. The following procedures are based on best practices for handling potent pharmaceutical compounds in a laboratory setting.

Personal Protective Equipment (PPE)

Consistent and correct use of Personal Protective Equipment is the primary defense against exposure to this compound. The following table outlines the recommended PPE for various laboratory activities involving this compound.

PPE CategoryItemSpecifications and Recommendations
Eye Protection Safety Goggles or Face ShieldUse chemical splash goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
Hand Protection Double Nitrile GlovesWear two pairs of nitrile gloves. The outer pair must be changed immediately if contaminated or at regular, frequent intervals to minimize the risk of permeation.
Body Protection Disposable Gown or Lab Coat and CoverallsA dedicated, disposable, fluid-resistant gown should be worn over a lab coat. For procedures with a high risk of contamination, disposable coveralls (e.g., Tyvek®) are recommended.[1][2]
Respiratory Protection N95 Respirator or HigherAn N95 or higher-rated respirator is essential when handling this compound powder outside of a certified containment device to prevent inhalation of aerosolized particles.[3] For high-risk operations, a Powered Air-Purifying Respirator (PAPR) may be necessary.[1][4]
Foot Protection Shoe CoversDisposable shoe covers must be worn in the designated handling area and removed before exiting to prevent the spread of contamination.[1]

Operational Plan: Safe Handling Protocols

A systematic approach is critical for the safe handling of this compound. The following step-by-step protocols for handling both powdered and solubilized forms of the compound are designed to minimize exposure risk.

  • Preparation:

    • All handling of powdered this compound must be conducted within a certified chemical fume hood, biological safety cabinet (BSC), or a containment ventilated enclosure (CVE).

    • Ensure the work area is clean, uncluttered, and all necessary materials are within the containment area before starting.

    • Verify that a current Safety Data Sheet (SDS) for a comparable potent compound is readily accessible, as a specific SDS for this compound is not publicly available.

  • Donning PPE:

    • Put on all required PPE as specified in the table above before entering the designated handling area.

  • Weighing and Reconstitution:

    • To prevent aerosolization, perform all manipulations of the powder within the containment device.

    • Use appropriate tools for weighing, and handle the compound gently to avoid creating dust.

    • When reconstituting, add the solvent to the powder slowly to prevent splashing. Utilize a vortex mixer or sonicator if needed to aid dissolution.

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.

    • Properly doff and dispose of all contaminated PPE in designated hazardous waste containers.

    • Wash hands thoroughly with soap and water after exiting the laboratory.

  • Preparation:

    • Even when in solution, handle this compound within a chemical fume hood to minimize inhalation of any potential aerosols or vapors.

    • Assemble all necessary materials, including pipettes, tubes, and waste containers, in the work area before beginning.

  • Donning PPE:

    • Wear the appropriate PPE, including double nitrile gloves and a disposable gown, as outlined in the PPE table.

  • Aliquoting and Diluting:

    • Use calibrated pipettes for accurate measurement and to avoid splashes.

    • When diluting, add the this compound solution to the diluent to minimize the risk of splashing concentrated compound.

  • Post-Handling:

    • Decontaminate all work surfaces and equipment.

    • Dispose of all contaminated materials, including pipette tips and tubes, in the designated hazardous waste container.

    • Remove and dispose of PPE correctly and wash hands thoroughly.

Spill Management and Disposal Plan

Prompt and proper management of spills and waste is crucial for maintaining a safe laboratory environment.

In the event of a spill, immediately alert personnel in the vicinity. Evacuate the area if the spill is large or if there is a risk of significant aerosolization. Use a pre-prepared chemical spill kit to clean the spill, working from the outside in to prevent spreading the contamination. All materials used for spill cleanup must be disposed of as hazardous waste.

Proper disposal of this compound and associated contaminated materials is essential to prevent environmental contamination and accidental exposure.

Waste TypeDisposal Procedure
Unused Compound Dispose of as hazardous pharmaceutical waste in a clearly labeled, sealed container in accordance with local, state, and federal regulations.
Contaminated Labware (Plastic) Dispose of as hazardous waste in a designated sharps or waste container. Do not attempt to clean for reuse.
Contaminated Labware (Glass) Segregate as hazardous waste. Do not rinse. Place directly into a designated hazardous waste container.
Contaminated PPE All PPE, including gloves, gowns, and shoe covers, must be disposed of as hazardous waste in a designated, labeled container.
Liquid Waste Collect all liquid waste containing this compound in a clearly labeled, sealed, and compatible waste container. Dispose of as hazardous chemical waste. Do not pour down the drain.

Visualizing Safety Workflows

The following diagrams illustrate the key workflows for handling this compound, providing a clear visual guide to the required procedures.

Handling_Powdered_this compound cluster_prep Preparation cluster_ppe PPE cluster_handling Handling cluster_post Post-Handling Prep1 Work in Containment Prep2 Clean & Uncluttered Workspace Prep1->Prep2 Prep3 Access to Safety Info Prep2->Prep3 PPE1 Don Full PPE Prep3->PPE1 Handling1 Weigh & Reconstitute in Hood PPE1->Handling1 Handling2 Add Solvent Slowly Handling1->Handling2 Post1 Decontaminate Surfaces & Equipment Handling2->Post1 Post2 Dispose of PPE as Hazardous Waste Post1->Post2 Post3 Wash Hands Thoroughly Post2->Post3 Spill_Response_Plan Spill Spill Occurs Alert Alert Personnel in Area Spill->Alert DonPPE Don Appropriate PPE Spill->DonPPE Evacuate Evacuate if Necessary Alert->Evacuate Contain Contain Spill with Absorbent Material DonPPE->Contain Clean Clean from Outside In Contain->Clean Dispose Dispose of all Materials as Hazardous Waste Clean->Dispose Decontaminate Decontaminate the Area Dispose->Decontaminate

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。